4-Ethoxy-6-hydrazinylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-ethoxypyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-11-6-3-5(10-7)8-4-9-6/h3-4H,2,7H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZCMINVOQSZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Ethoxy-6-hydrazinylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 4-Ethoxy-6-hydrazinylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from readily available starting materials. This document outlines the probable reaction scheme, experimental methodologies, and key quantitative data based on analogous chemical transformations.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a three-step sequence:
-
Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine: This initial step involves the condensation of a C3-dielectrophile, diethyl malonate, with O-ethylisourea.
-
Chlorination to 4,6-Dichloro-2-ethoxypyrimidine: The dihydroxy intermediate is then converted to the more reactive dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Hydrazinolysis to this compound: The final step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms in 4,6-dichloro-2-ethoxypyrimidine with hydrazine.
This synthetic strategy is a common and effective method for the preparation of substituted hydrazinylpyrimidines.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediates. The data is extrapolated from analogous reactions and should be considered as representative.
Table 1: Reactants and Stoichiometry
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Molar Ratio (R1:R2:Reagent) |
| 1 | Diethyl Malonate | O-Ethylisourea | Sodium Ethoxide | 1 : 1 : 2.2 |
| 2 | 2-Ethoxy-4,6-dihydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | N,N-Dimethylaniline | 1 : 5 : 0.1 |
| 3 | 4,6-Dichloro-2-ethoxypyrimidine | Hydrazine Hydrate | - | 1 : 1.2 |
Table 2: Reaction Conditions
| Step | Solvent | Temperature (°C) | Reaction Time (h) |
| 1 | Ethanol | Reflux (approx. 78) | 6 - 8 |
| 2 | Excess POCl₃ | Reflux (approx. 105) | 3 - 5 |
| 3 | Ethanol | 0 - 25 | 1 - 2 |
Table 3: Product Yields and Characteristics
| Step | Product | Physical State | Yield (%) | Melting Point (°C) |
| 1 | 2-Ethoxy-4,6-dihydroxypyrimidine | White Solid | 85 - 95 | >300 |
| 2 | 4,6-Dichloro-2-ethoxypyrimidine | Low-melting Solid/Oil | 70 - 85 | 35 - 38 |
| 3 | This compound | Solid | 75 - 85 | Not Reported |
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis.
Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), O-ethylisourea is added portion-wise with stirring.
-
Diethyl malonate is then added dropwise to the reaction mixture.
-
The resulting mixture is heated to reflux for 6-8 hours.
-
After cooling, the precipitate is filtered, washed with ethanol, and then dissolved in water.
-
The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The solid is filtered, washed with water, and dried to afford 2-Ethoxy-4,6-dihydroxypyrimidine as a white solid.
Step 2: Synthesis of 4,6-Dichloro-2-ethoxypyrimidine
-
A mixture of 2-Ethoxy-4,6-dihydroxypyrimidine and phosphorus oxychloride (POCl₃) is prepared.
-
A catalytic amount of N,N-dimethylaniline is added.
-
The reaction mixture is heated to reflux for 3-5 hours.
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization or chromatography to yield 4,6-Dichloro-2-ethoxypyrimidine.
Step 3: Synthesis of this compound
-
4,6-Dichloro-2-ethoxypyrimidine is dissolved in ethanol and the solution is cooled in an ice bath.
-
Hydrazine hydrate is added dropwise to the cooled solution with stirring. The molar ratio is crucial to avoid the formation of the di-substituted product.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield this compound.
Visualizations
Synthesis Pathway Diagram
Unraveling the Therapeutic Potential: A Technical Guide to the Presumed Mechanism of Action of 4-Ethoxy-6-hydrazinylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of 4-Ethoxy-6-hydrazinylpyrimidine is not currently available in the public domain. This guide is constructed based on the published biological activities of structurally related hydrazinylpyrimidine and dihydrazone pyrimidine derivatives. The presented data and proposed mechanisms should be considered hypothetical for this compound and serve as a framework for future investigation.
Executive Summary
Substituted hydrazinylpyrimidines represent a class of heterocyclic compounds with significant therapeutic potential, particularly in the realm of oncology. While the specific molecular targets and signaling pathways of this compound remain to be elucidated, studies on analogous compounds suggest a likely mechanism centered on the induction of apoptosis in cancer cells, potentially through interactions with DNA. This document provides a comprehensive overview of the plausible mechanism of action, supported by representative data from related compounds, detailed experimental protocols for investigatory studies, and visual representations of hypothetical signaling pathways and experimental workflows.
Core Hypothesis: Induction of Apoptosis via DNA Interaction
The primary hypothesized mechanism of action for this compound and its congeners is the induction of programmed cell death (apoptosis) in neoplastic cells. This is likely mediated through direct or indirect interaction with cellular DNA, leading to cell cycle arrest and the activation of the intrinsic apoptotic cascade.
Quantitative Biological Activity (Hypothetical Data Based on Analogs)
To illustrate the potential efficacy of this class of compounds, the following table summarizes antiproliferative activities of related hydrazinylpyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Family | Cell Line | IC50 (µM)[1][2] |
| 6-hydrazinyl-2,4-bismorpholino pyrimidines | H460 (Large Cell Lung Carcinoma) | 0.05 - 9.52 |
| HT-29 (Colon Adenocarcinoma) | 6.31 - 29.24 | |
| MDA-MB-231 (Breast Adenocarcinoma) | 6.50 - 36.21 | |
| 4,6-dihydrazone pyrimidine derivatives | BGC-823 (Gastric Carcinoma) | 7.89 - 15.18 |
| BEL-7402 (Hepatocellular Carcinoma) | 6.70 - 15.81 | |
| MCF-7 (Breast Adenocarcinoma) | >20 | |
| A549 (Non-small Cell Lung Cancer) | >20 |
Proposed Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by this compound, based on findings for related compounds that suggest DNA interaction and subsequent apoptotic events.[2]
Caption: Proposed apoptotic signaling pathway for this compound.
Key Experimental Protocols
The following are detailed methodologies for experiments crucial to elucidating the mechanism of action of this compound.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is adapted from studies on related hydrazinylpyrimidine derivatives to assess cytotoxicity.[1][2]
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., H460, HT-29, MDA-MB-231, BGC-823, BEL-7402)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (or test compound)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Apoptosis Assessment by AO/EB Staining
This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.[3]
Objective: To visualize and quantify the induction of apoptosis by the test compound.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compound
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in 25 µL of PBS.
-
Add 1 µL of AO/EB staining solution (1:1 ratio of AO and EB stock solutions) to the cell suspension.
-
Immediately place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope and capture images.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Orange-red nucleus with intact structure.
-
Experimental Workflow Diagram
The following diagram outlines a logical workflow for the initial investigation of the biological activity of a novel hydrazinylpyrimidine derivative.
Caption: Experimental workflow for evaluating novel hydrazinylpyrimidines.
Conclusion and Future Directions
The available evidence from structurally similar compounds suggests that this compound holds promise as a potential therapeutic agent, likely acting through the induction of apoptosis. To validate this hypothesis and fully elucidate its mechanism of action, further research is imperative. Future studies should focus on:
-
Direct Biological Evaluation: Conducting in vitro cytotoxicity assays with this compound against a broad panel of cancer cell lines.
-
Target Identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the direct molecular targets of the compound.
-
Pathway Analysis: Utilizing western blotting, qPCR, and other molecular biology techniques to confirm the activation of the apoptotic signaling cascade.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.
The successful completion of these studies will be crucial in determining the true therapeutic potential of this compound and its viability as a candidate for further drug development.
References
- 1. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-6-hydrazinylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the spectroscopic analysis of 4-Ethoxy-6-hydrazinylpyrimidine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases and literature, this guide outlines generalized experimental protocols and predicted spectroscopic data based on the analysis of structurally related pyrimidine derivatives. The aim is to equip researchers with the necessary information to undertake the synthesis and characterization of this compound.
Introduction
This compound belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of the ethoxy and hydrazinyl functional groups suggests potential for various chemical transformations and biological interactions. Accurate spectroscopic characterization is a prerequisite for any further chemical or biological investigation of this compound. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar pyrimidine derivatives and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~6.0 | Singlet | 1H | Pyrimidine C5-H |
| ~4.2 (broad) | Singlet | 2H | -NH-NH₂ |
| ~8.0 (broad) | Singlet | 1H | -NH -NH₂ |
| ~8.2 | Singlet | 1H | Pyrimidine C2-H |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-CH₃ |
| ~62 | -O-CH₂ -CH₃ |
| ~85 | Pyrimidine C5 |
| ~155 | Pyrimidine C2 |
| ~162 | Pyrimidine C4 |
| ~168 | Pyrimidine C6 |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | N-H Stretching (Hydrazine) |
| 3100 - 3200 | Medium | Aromatic C-H Stretching |
| 2850 - 3000 | Medium | Aliphatic C-H Stretching |
| 1620 - 1650 | Strong | C=N and C=C Stretching (Pyrimidine ring) |
| 1550 - 1580 | Strong | N-H Bending |
| 1200 - 1300 | Strong | C-O-C Asymmetric Stretching |
| 1000 - 1100 | Strong | C-O-C Symmetric Stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular Ion) |
| 153 | [M - CH₃]⁺ |
| 140 | [M - C₂H₄]⁺ |
| 125 | [M - C₂H₅O]⁺ |
| 111 | [M - NH₂NH₂ - H]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS data for pyrimidine derivatives, which can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of the purified compound should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra can be acquired on a 400 MHz or higher field NMR spectrometer.[1] For ¹H NMR, a typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment with a larger number of scans (e.g., 1024) is generally required for good signal-to-noise.[1]
Infrared (IR) Spectroscopy
The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2] For a solid sample, a small amount of the compound can be mixed with KBr and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques. For determining the molecular weight and fragmentation pattern, Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed.[2] The sample can be introduced directly into the ion source, or via a gas chromatograph (GC) or liquid chromatograph (LC) for separation prior to mass analysis. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement to confirm the elemental composition.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyrimidine derivative like this compound.
Figure 1: General workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
References
An In-depth Technical Guide on the Solubility of 4-Ethoxy-6-hydrazinylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethoxy-6-hydrazinylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the critical role of solubility in a molecule's pharmacokinetic and pharmacodynamic profile, this document outlines key solubility data in various solvents, details the experimental protocols for solubility determination, and presents relevant experimental workflows.
Core Focus: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and inadequate therapeutic efficacy. Understanding the solubility of this compound in a range of solvents is therefore essential for formulation development, preclinical studies, and ultimately, clinical success.
While specific quantitative solubility data for this compound is not extensively available in public literature, the following table presents a representative solubility profile based on the known behavior of structurally similar pyrimidine and hydrazinyl derivatives in common pharmaceutical solvents. These values are estimates and should be confirmed by experimental analysis.
Table 1: Estimated Solubility of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Estimated Solubility (mg/mL) |
| Water | 80.1 | 10.2 | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 100 |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | > 100 |
| Methanol | 32.7 | 5.1 | 5 - 10 |
| Ethanol | 24.6 | 4.3 | 1 - 5 |
| Acetone | 20.7 | 5.1 | 1 - 5 |
| Ethyl Acetate | 6.0 | 4.4 | 0.1 - 1 |
| Dichloromethane (DCM) | 9.1 | 3.1 | 0.1 - 1 |
| Chloroform | 4.8 | 4.1 | 1 - 5 |
| Hexane | 1.9 | 0.1 | < 0.01 |
Note: The estimated solubility values are for illustrative purposes and should be experimentally verified.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental. The following are detailed methodologies for two common and effective techniques.
Gravimetric Method for Solubility Determination
The gravimetric method is a classical and reliable technique for determining the solubility of a compound in a specific solvent.[1][2][3] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.[1][2][3]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container, such as a glass vial or flask.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A thermostatically controlled shaker or water bath is used to maintain a constant temperature.
-
Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by filtration (using a syringe filter, e.g., 0.22 µm) or centrifugation. This step must be performed carefully to avoid any undissolved particles from being carried over.
-
Solvent Evaporation and Weighing: A precise volume or weight of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker). The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.
-
Final Weighing: The container with the dried solute is weighed again. The difference in weight before and after evaporation gives the mass of the dissolved this compound.
-
Calculation: The solubility is calculated and expressed in terms of mg/mL or g/100mL.
UV/Vis Spectrophotometry for Solubility Determination
For compounds with a chromophore, UV/Vis spectrophotometry offers a sensitive and less material-intensive method for determining solubility.[4][5][6] This technique relies on measuring the absorbance of the dissolved compound in a saturated solution and correlating it to its concentration via a calibration curve.[4][5][6]
Methodology:
-
Preparation of Saturated Solution and Phase Separation: This is performed as described in the gravimetric method (Steps 1-3).
-
Preparation of Standard Solutions and Calibration Curve:
-
A stock solution of this compound of a known high concentration is prepared in the chosen solvent.
-
A series of standard solutions of decreasing concentrations are prepared by serial dilution of the stock solution.
-
The UV/Vis spectrum of the compound is scanned to determine the wavelength of maximum absorbance (λmax).
-
The absorbance of each standard solution is measured at the λmax.
-
A calibration curve is constructed by plotting absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
-
-
Measurement of Saturated Solution: The saturated filtrate is diluted with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Reading: The absorbance of the diluted saturated solution is measured at the λmax.
-
Calculation: The concentration of the diluted solution is determined from the calibration curve. This value is then multiplied by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of the compound.
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate key processes related to this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Plausible Synthesis Route for this compound.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmajournal.net [pharmajournal.net]
- 3. 2.5. Gravimetric Solubility Analysis Procedure [bio-protocol.org]
- 4. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of Pyrimidine Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental heterocyclic motif in nucleic acids, has emerged as a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a wide range of biological targets has led to the development of a diverse arsenal of therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying mechanisms of action to facilitate further research and drug development in this promising field.
Anticancer Activity of Pyrimidine Derivatives
Pyrimidine derivatives have demonstrated remarkable potential in oncology, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes in cell signaling pathways to the disruption of DNA synthesis.
Inhibition of Protein Kinases
A significant number of pyrimidine-based anticancer agents function by inhibiting protein kinases, which are crucial for cell growth, differentiation, and survival. The epidermal growth factor receptor (EGFR) is a key target in this regard.[1] Overactivation of EGFR is implicated in several cancers, and pyrimidine derivatives have been designed to block its ATP binding site, thereby inhibiting downstream signaling.[1][2]
Quantitative Anticancer Data
The in vitro cytotoxic activity of various pyrimidine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidines | Compound 12b | MDA-MB-468 (Breast) | 3.343 ± 0.13 | [3] |
| Compound 12b | T-47D (Breast) | 4.792 ± 0.21 | [3] | |
| Compound VIIa | 57 different cell lines | 0.326 - 4.31 | [4] | |
| Compound 10e | MCF-7 (Breast) | 11 | [5] | |
| Compound 7 | A549 (Lung) | 1.83 ± 0.05 | [6] | |
| Compound 7 | Caco-2 (Colon) | 1.34 ± 0.03 | [6] | |
| Pyrimidine-sulfonamide hybrids | Hybrid 3a | HCT-116 (Colon) | 5.66 | [7] |
| Hybrid 9a | HCT-116 (Colon) | 9.64 | [7] | |
| Hybrid 17 | MDA-MB-231 (Breast) | 2.40 | [7] | |
| Thiazolo[4,5-d]pyrimidines | Compound 3b | C32 (Melanoma) | 24.4 | [8] |
| Compound 3b | A375 (Melanoma) | 25.4 | [8] | |
| Pyrido[2,3-d]pyrimidines | Compound 2a | Glioblastoma cell lines | 4 - 8 | [9] |
| Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of pyrimidine derivatives on cancer cell lines.
Objective: To determine the concentration of a pyrimidine derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Pyrimidine derivative stock solutions (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Antimicrobial Activity of Pyrimidine Derivatives
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have shown significant promise as antibacterial and antifungal agents, often targeting essential microbial enzymes.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial activity of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine-bearing sulfonamides | Compound 5 | Bacillus cereus | 4 | [11] |
| Compound 5 | Staphylococcus aureus | 4 | [11] | |
| Pyrazolopyrimidines | Compound 13d | S. epidermidis | > Ampicillin | [12] |
| Compound 13g | E. coli | > Gentamicin | [12] | |
| Pyridothienopyrimidines | Various derivatives | Gram-positive & Gram-negative bacteria | Significant activity | [13] |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Various derivatives | Gram-positive & Gram-negative bacteria | 0.25 - 2.0 | [14] |
| 2-Thiopyrimidines | Compound 4b, 6a, 8b | Various bacteria | High activity | [15] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details a standard method for determining the MIC of pyrimidine derivatives against various microorganisms.
Objective: To determine the minimum inhibitory concentration (MIC) of pyrimidine derivatives against selected bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Pyrimidine derivative stock solutions (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Gentamicin, Fluconazole)
-
Sterile 96-well microplates
-
Incubator (37°C for bacteria, 30°C for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well plate, perform serial twofold dilutions of the pyrimidine derivatives in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard drug control.
-
Incubation: Incubate the plates for 24 hours (for bacteria) or 48 hours (for fungi) at the appropriate temperature.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density.
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy. These compounds often act as chain terminators or inhibitors of viral polymerases, effectively halting viral replication.
Quantitative Antiviral Data
The antiviral efficacy is typically measured by the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits viral replication by 50%.
| Compound Class | Derivative Example | Virus | IC50 / EC50 (µM) | Reference |
| Nucleoside Analogues | Compound 2i | Influenza A H1N1 | 57.5 | [16] |
| Compound 5i | Influenza A H1N1 | 24.3 | [16] | |
| Compound 11c | Influenza A H1N1 | 29.2 | [16] | |
| Compound 2f | Coxsackievirus B3 | 12.4 | [16] | |
| Compound 5f | Coxsackievirus B3 | 11.3 | [16] | |
| DHODH Inhibitors | Compound 1 | Human Cytomegalovirus | Low µM to nM range | [17] |
| Compound 1 | Adenoviruses | Low µM to nM range | [17] | |
| Spiropyrimidines | Compound 3 | Herpes Simplex Virus 2 | 13.9 - 130 µg/mL | [18] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Objective: To determine the concentration of a pyrimidine derivative that reduces the number of viral plaques by 50% (IC50).
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer
-
Cell culture medium
-
Pyrimidine derivative stock solutions
-
Overlay medium (containing agar or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Monolayer Preparation: Seed host cells in multi-well plates and grow until a confluent monolayer is formed.
-
Virus Adsorption: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Add an overlay medium containing various concentrations of the pyrimidine derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet. The plaques will appear as clear zones against a background of stained cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the IC50 value from the dose-response curve.
Anti-inflammatory Activity of Pyrimidine Derivatives
Chronic inflammation is a key factor in numerous diseases. Pyrimidine derivatives have been developed as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[19]
Quantitative Anti-inflammatory Data
The inhibitory activity against COX-1 and COX-2 is a crucial parameter for evaluating the anti-inflammatory potential and selectivity of pyrimidine derivatives.
| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidines | Compound 3b | COX-1 | 19.45 ± 0.07 | [19] |
| Compound 4d | COX-2 | 23.8 ± 0.20 | [19] | |
| Compound 48g | COX-2 | 0.87 | [19] | |
| Pyrimidine Analogs | Compound 2a | COX-1 | 6.43 | [20] |
| Compound 2a | COX-2 | 3.5 | [20] | |
| Morpholinopyrimidines | Compound V4, V8 | NO production | Reduction at 12.5 µM | [21] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of pyrimidine derivatives for the inhibition of COX-1 and COX-2 activity.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Reaction buffer (e.g., Tris-HCl)
-
Pyrimidine derivative stock solutions
-
Standard COX inhibitors (e.g., Celecoxib, Diclofenac)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Compound Pre-incubation: In a 96-well plate, add the reaction buffer, the appropriate enzyme (COX-1 or COX-2), and the pyrimidine derivative at various concentrations. Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 590 nm over a period of time (e.g., 5 minutes) using a microplate reader in kinetic mode. The rate of TMPD oxidation is proportional to the COX activity.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the enzyme control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.
Conclusion
The pyrimidine nucleus continues to be a highly versatile and fruitful scaffold in the quest for novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocycle, ensure its continued prominence in drug discovery. This technical guide has provided a snapshot of the current landscape, highlighting the significant anticancer, antimicrobial, antiviral, and anti-inflammatory potential of pyrimidine derivatives. The presented quantitative data, detailed experimental protocols, and mechanistic diagrams are intended to equip researchers and drug development professionals with the foundational knowledge to innovate and advance in this exciting field. Future research will undoubtedly uncover new derivatives with enhanced potency, selectivity, and novel mechanisms of action, further solidifying the role of pyrimidines in modern medicine.
References
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 15. Synthesis and Antimicrobial Screening of Novel 2-Thiopyrimidine Derivatives Bearing Pyrazole Moiety [journals.ekb.eg]
- 16. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
Hydrazinylpyrimidine Compounds: A Comprehensive Technical Review for Drug Discovery and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Hydrazinylpyrimidine compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry. Their unique structural features allow for diverse biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of hydrazinylpyrimidine derivatives, with a focus on their potential as kinase inhibitors in oncology.
Core Synthetic Strategies
The synthesis of hydrazinylpyrimidine derivatives can be achieved through several strategic pathways. A common and effective method involves the reaction of a substituted pyrimidine with hydrazine hydrate. The choice of the starting pyrimidine and the reaction conditions can be tailored to yield a variety of hydrazinylpyrimidine analogs.
A prevalent synthetic route commences with 2-mercapto-substituted pyrimidines. These precursors are reacted with an alkylating agent, such as ethyl chloroacetate, in the presence of a base like potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to yield the desired 2-hydrazinyl-substituted pyrimidine[1].
Another established method is the hydrazinolysis of 2-(methylthio)-substituted pyrimidines. This approach involves the initial synthesis of the methylthio derivative, which is subsequently reacted with hydrazine hydrate to afford the corresponding 2-hydrazinopyrimidine[2].
The Biginelli reaction serves as a foundational method for the synthesis of dihydropyrimidine scaffolds, which can be further modified to introduce the hydrazinyl moiety[2][3]. This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.
A generalized workflow for the synthesis of hydrazinylpyrimidine compounds is depicted below.
Caption: Generalized synthetic workflow for hydrazinylpyrimidine derivatives.
Biological Activities and Therapeutic Potential
Hydrazinylpyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[4][5][6][7][8]. Their most prominent and well-studied application is in the field of oncology, particularly as inhibitors of protein kinases.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers[9][10][11]. Hydrazinylpyrimidine-based compounds have been designed to target the ATP-binding site of various kinases, thereby blocking their catalytic activity and inhibiting downstream signaling events that promote tumor growth and survival[9][12].
Several classes of kinases have been successfully targeted by hydrazinylpyrimidine derivatives:
-
Epidermal Growth Factor Receptor (EGFR) and ErbB2: These receptor tyrosine kinases are overexpressed in various cancers. Hydrazinylpyrimidine compounds have been developed as dual inhibitors of EGFR and ErbB2, competing with ATP for binding to the catalytic domain[9].
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. The deregulation of CDKs is a common feature of cancer. Certain pyrazolo[1,5-a] pyrimidines have shown inhibitory activity against CDK2[9].
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Novel 2,4-diarylaminopyrimidine hydrazone derivatives have been identified as potent inhibitors of FAK in thyroid cancer models[13].
-
c-MET: The c-MET receptor tyrosine kinase is implicated in tumor invasion and metastasis. Quinazolinone hydrazide triazole derivatives have demonstrated inhibitory effects against c-MET kinase[12].
The general mechanism of action for hydrazinylpyrimidine-based kinase inhibitors is illustrated in the following diagram.
Caption: Mechanism of kinase inhibition by hydrazinylpyrimidine compounds.
Quantitative Analysis of Biological Activity
The potency of hydrazinylpyrimidine derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the reported IC50 values for representative compounds from the literature.
Table 1: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives [9]
| Compound | Cell Line | IC50 (µg/mL) |
| 5b | MCF-7 (Breast Cancer) | 16.61 |
| 5d | MCF-7 (Breast Cancer) | 19.67 |
| 5c | HepG-2 (Liver Cancer) | 14.32 |
| 5h | HepG-2 (Liver Cancer) | 19.24 |
Table 2: Antiproliferative Activity of Dihydropyrimidine Derivatives [2]
| Compound | Cell Line | IC50 (µM) |
| 5c | A549 (Lung Cancer) | 1.76 |
Table 3: Kinase Inhibitory and Antiproliferative Activity of Quinazolinone Hydrazide Triazole Derivatives [12]
| Compound | Target | Cell Line | % Inhibition (at 10 µM) | IC50 (µM) |
| CM9 | MET Kinase | EBC-1 (Lung Cancer) | 37.1 | 8.6 |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of hydrazinylpyrimidine compounds.
-
Synthesis of 2-Hydrazinopyrimidine Precursors: The corresponding 2-(methylthio)-dihydropyrimidine derivative is subjected to hydrazinolysis to obtain the 2-hydrazinopyrimidine intermediate.
-
Synthesis of Propen-1-one Derivatives: Appropriate benzaldehyde and acetophenone derivatives undergo a base-catalyzed Claisen-Schmidt condensation to yield the propen-1-one derivatives.
-
Cyclocondensation Reaction: The 2-hydrazinopyrimidine derivative and the appropriate propenone are reacted in absolute ethanol in the presence of sodium hydroxide to yield the final target compounds. The reaction mixture is typically refluxed for a specified period.
-
Purification and Characterization: The resulting solid is filtered, washed, and purified by recrystallization. The structure of the synthesized compounds is confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry, as well as elemental analysis.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a standard drug (e.g., 5-FU) for a specified duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of inhibition versus the concentration of the compound.
-
Reaction Setup: The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer.
-
Detection: After the kinase reaction, HTRF detection reagents (e.g., a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin) are added.
-
Signal Measurement: The plate is incubated to allow for the binding of the detection reagents, and the HTRF signal is measured on a compatible plate reader.
-
Data Analysis: The ratio of the fluorescence at 665 nm to that at 620 nm is calculated, and the percent inhibition is determined by comparing the signal of the test compound to that of the controls.
The general workflow for an in vitro anticancer activity screening is outlined below.
Caption: Workflow for in vitro anticancer activity screening.
Conclusion
Hydrazinylpyrimidine compounds constitute a valuable scaffold in modern drug discovery. Their synthetic accessibility and the tunability of their biological activities have led to the identification of potent kinase inhibitors with significant anticancer potential. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of this important class of molecules. Future efforts in this area may focus on optimizing the pharmacokinetic properties of existing leads, exploring novel kinase targets, and investigating the potential of these compounds in combination therapies.
References
- 1. CN120004811A - Novel method for synthesizing 2-hydrazino-substituted pyrimidine - Google Patents [patents.google.com]
- 2. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of potential and biologically active pyrimidine hydrazones derivatives [wisdomlib.org]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]
- 12. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 13. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials for 4-Ethoxy-6-hydrazinylpyrimidine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the primary starting materials and synthetic pathways for the preparation of 4-Ethoxy-6-hydrazinylpyrimidine, a key intermediate in various chemical syntheses.
Executive Summary
The synthesis of this compound predominantly originates from readily available di-substituted pyrimidine derivatives. The most common and industrially relevant starting material is 4,6-dichloropyrimidine . The synthesis proceeds via a sequential nucleophilic aromatic substitution (SNAr) pathway. This involves an initial reaction with an ethoxide source to form the intermediate, 4-chloro-6-ethoxypyrimidine, followed by a subsequent reaction with hydrazine. Variations in starting materials exist, such as using other di-halogenated pyrimidines or starting from 4,6-dihydroxypyrimidine, but these routes often converge on a common chlorinated intermediate.
Primary Synthetic Pathway: The Chloropyrimidine Route
The most well-established and versatile route to this compound begins with a di-halogenated pyrimidine, typically 4,6-dichloropyrimidine. This method is favored for its high regioselectivity and good overall yields.
The general synthesis can be visualized as a two-step process:
-
Ethoxylation: Selective substitution of one chlorine atom with an ethoxy group.
-
Hydrazinolysis: Substitution of the remaining chlorine atom with a hydrazinyl group.
dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, fontname="Arial", fontsize=12, maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Node Definitions Start [label="4,6-Dichloropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="Sodium Ethoxide (NaOEt)\nin Ethanol", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="4-Chloro-6-ethoxypyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent2 [label="Hydrazine Hydrate (N₂H₄·H₂O)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Intermediate [label="Step 1: Ethoxylation", color="#4285F4", fontcolor="#4285F4"]; Reagent1 -> Intermediate [color="#4285F4", arrowhead=none]; Intermediate -> Product [label="Step 2: Hydrazinolysis", color="#34A853", fontcolor="#34A853"]; Reagent2 -> Product [color="#34A853", arrowhead=none]; } dot Figure 1. General two-step synthesis of this compound.
Key Starting Material: 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is typically prepared from 4,6-dihydroxypyrimidine.
-
Synthesis of 4,6-Dichloropyrimidine: The most common industrial method involves the chlorination of 4,6-dihydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of an organic base.[1][2] 4,6-dihydroxypyrimidine itself can be synthesized from diethyl malonate and formamide.[3]
Experimental Protocols and Data
Step 1: Synthesis of 4-Chloro-6-ethoxypyrimidine (Intermediate)
The first step involves the regioselective substitution of one chlorine atom. While the direct synthesis of 4-chloro-6-ethoxypyrimidine is a common procedure, a closely related analog, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, provides a well-documented protocol that is analogous to this step. The reaction of a dichloropyrimidine with sodium ethoxide in ethanol at room temperature yields the mono-ethoxylated product in high yield.[4][5][6]
Representative Protocol for Ethoxylation: To a stirred mixture of 4,6-dichloropyrimidine in ethanol at approximately 20°C, a freshly prepared solution of sodium ethoxide (1.1 equivalents) in ethanol is added dropwise. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The product, 4-chloro-6-ethoxypyrimidine, can then be isolated using standard workup procedures.
| Parameter | Value/Condition | Reference |
| Starting Material | 4,6-Dichloropyrimidine | [4] |
| Reagent | Sodium Ethoxide (EtONa) | [4] |
| Solvent | Ethanol (EtOH) | [4] |
| Temperature | ~20 °C | [4] |
| Reaction Time | ~2 hours | [4] |
| Yield | High (e.g., 89% for an analog) | [4][5] |
Step 2: Synthesis of this compound (Final Product)
The second step is a nucleophilic substitution of the remaining chlorine atom on the 4-chloro-6-ethoxypyrimidine intermediate with hydrazine.
General Protocol for Hydrazinolysis: The intermediate, 4-chloro-6-ethoxypyrimidine, is dissolved in a suitable solvent such as ethanol or methanol. Hydrazine hydrate is then added, often dropwise, and the mixture is stirred. The reaction can be performed at room temperature or with gentle heating.[7][8] The product, this compound, often precipitates from the reaction mixture and can be collected by filtration.
Care must be taken to control the stoichiometry of hydrazine to avoid potential di-substitution, where the ethoxy group might also be displaced, or reaction at both the 4 and 6 positions if starting from 4,6-dichloropyrimidine directly.[9]
| Parameter | Value/Condition | Reference |
| Starting Material | 4-Chloro-6-ethoxypyrimidine | [7] |
| Reagent | Hydrazine Hydrate (80-85%) | [8][10] |
| Solvent | Methanol or Ethanol | [7][8] |
| Temperature | Room Temperature to Reflux | [7][8] |
| Reaction Time | 1-3 hours | [7][8] |
Alternative Starting Materials and Synthetic Logic
While the 4,6-dichloropyrimidine route is dominant, other precursors can be considered. The choice of starting material often depends on availability, cost, and the desired substitution pattern on the final molecule.
dot digraph "Starting_Material_Logic" { graph [fontname="Arial", fontsize=12, maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Node Definitions A [label="Diethyl Malonate\n+ Formamide", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="4,6-Dihydroxypyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="4,6-Dichloropyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse]; D [label="4-Chloro-6-ethoxypyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="4,6-Difluoropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [label="Condensation", color="#5F6368", fontcolor="#5F6368"]; B -> C [label="Chlorination (e.g., POCl₃)", color="#EA4335", fontcolor="#EA4335"]; C -> D [label="Ethoxylation", color="#34A853", fontcolor="#34A853"]; D -> E [label="Hydrazinolysis", color="#34A853", fontcolor="#34A853"]; F -> D [label="Selective Ethoxylation", style=dashed, color="#5F6368", fontcolor="#5F6368"]; } dot Figure 2. Logical flow from basic precursors to the final product.
-
4,6-Difluoropyrimidine: In some syntheses, fluorinated pyrimidines are used.[9] Fluorine is an excellent leaving group for SNAr reactions. The synthesis would follow a similar two-step substitution, first with ethoxide and then with hydrazine. The reactivity of fluorine versus chlorine can influence reaction conditions.[9]
-
4,6-Dihydroxypyrimidine: One could consider this a more fundamental starting material, as it is the precursor to 4,6-dichloropyrimidine.[1][3] However, direct substitution of the hydroxyl groups is not feasible. They must first be converted into better leaving groups, typically chlorides, making this an indirect starting point for the sequence.
Conclusion
The primary and most efficient route for the synthesis of this compound relies on 4,6-dichloropyrimidine as the key starting material. This precursor is synthesized from 4,6-dihydroxypyrimidine. The subsequent two-step nucleophilic substitution, involving controlled ethoxylation followed by hydrazinolysis, provides a reliable and high-yielding pathway to the target molecule. This technical guide outlines the fundamental starting materials and the logical synthetic progression, providing a solid foundation for researchers and drug development professionals working with this important pyrimidine derivative.
References
- 1. guidechem.com [guidechem.com]
- 2. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 3. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. heteroletters.org [heteroletters.org]
- 8. prepchem.com [prepchem.com]
- 9. 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine | 166524-66-9 | Benchchem [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
electrophilic and nucleophilic sites of 4-Ethoxy-6-hydrazinylpyrimidine
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Ethoxy-6-hydrazinylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, a substituted pyrimidine with significant potential in medicinal chemistry and drug development. The pyrimidine core, being inherently electron-deficient, is rendered electron-rich by the strong electron-donating effects of the ethoxy and hydrazinyl substituents. This interplay dictates the molecule's reactivity, creating distinct sites for both electrophilic and nucleophilic attack. This document delineates these sites, provides a theoretical framework for their reactivity, and outlines detailed experimental and computational protocols for their validation.
Introduction to Pyrimidine Reactivity
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This structure leads to a π-deficient character, making the carbon atoms susceptible to nucleophilic attack and the ring generally resistant to electrophilic substitution.[1] The general reactivity pattern is as follows:
-
Nucleophilic Attack: Favored at the electron-deficient C2, C4, and C6 positions.
-
Electrophilic Attack: Disfavored, but if it occurs, it is most likely at the C5 position, which is the least electron-deficient carbon.[1]
-
Protonation: Occurs at the ring nitrogen atoms.
The introduction of substituents dramatically alters this reactivity profile. In this compound, both the ethoxy (-OEt) and hydrazinyl (-NHNH₂) groups are powerful electron-donating groups (EDGs) through resonance. Their lone pairs of electrons delocalize into the pyrimidine ring, increasing its electron density and fundamentally modifying its reactivity.
Analysis of Nucleophilic and Electrophilic Sites
The presence of strong EDGs at positions 4 and 6 significantly enhances the nucleophilicity of the pyrimidine system and creates specific sites of electrophilic reactivity.
Nucleophilic Sites
The primary nucleophilic centers in this compound are the nitrogen atoms, which possess lone pairs of electrons available for donation.
-
Hydrazinyl Group (Terminal Nitrogen): The terminal -NH₂ of the hydrazinyl group is the most significant nucleophilic site. It is analogous to the primary amine in hydrazine, making it highly reactive towards electrophiles such as acylating agents, alkylating agents, and carbonyl compounds (to form hydrazones). Its high nucleophilicity is a key feature for derivatization.
-
Ring Nitrogen Atoms (N1 and N3): The ring nitrogens are also nucleophilic and can be protonated or alkylated. However, their basicity is lower than that of pyridine due to the presence of the second nitrogen atom.[1] The electron-donating substituents at C4 and C6 increase the electron density of the ring, which in turn increases the basicity and nucleophilicity of N1 and N3 compared to an unsubstituted pyrimidine.
-
Hydrazinyl Group (Internal Nitrogen): The nitrogen atom directly attached to the pyrimidine ring is also nucleophilic, but its reactivity is somewhat attenuated by its connection to the aromatic system.
Electrophilic Sites
While the electron-rich nature of the molecule makes it predominantly nucleophilic, certain positions remain susceptible to electrophilic attack, particularly on the activated ring.
-
C5 Position: The C5 position is the primary site for electrophilic aromatic substitution. The powerful activating effects of the ortho, para-directing ethoxy and hydrazinyl groups strongly increase the electron density at this position, making it highly susceptible to attack by electrophiles like halogens (Br₂, Cl₂), nitrating agents, and Vilsmeier-Haack reagents.
-
C2 Position: Although positions 4 and 6 are occupied, the C2 position remains an electrophilic site susceptible to nucleophilic attack, a characteristic inherent to the pyrimidine ring. However, the strong electron-donating character of the substituents at C4 and C6 may somewhat reduce the electrophilicity of C2 compared to a pyrimidine with electron-withdrawing groups. Leaving groups at this position would be readily displaced by nucleophiles.
Below is a diagram illustrating the interplay of these factors.
Quantitative Reactivity Data (Predicted)
No experimental quantitative data for this compound is readily available in the literature. The following table summarizes predicted values and data from analogous compounds to provide a framework for estimating its reactivity. Computational methods are highly recommended to determine precise values for the target molecule.[2]
| Parameter | Analogous Compound | Experimental Value | Predicted Value for Target Molecule | Significance |
| pKa₁ (Ring N Protonation) | Pyrimidine | 1.23[1] | ~3.5 - 4.5 | The electron-donating groups significantly increase the basicity of the ring nitrogens. |
| pKa₂ (Hydrazinyl Protonation) | Hydrazine | 8.10 | ~7.5 - 8.5 | The terminal amino group of the hydrazinyl moiety is expected to have a basicity similar to hydrazine. |
| ¹³C NMR Shift (C5) | 4,6-dimethoxypyrimidine | 88.5 ppm | ~85 - 95 ppm | A highly shielded (low ppm) C5 signal would confirm high electron density, indicating susceptibility to electrophilic attack. |
| ¹H NMR Shift (H5) | 4,6-dimethoxypyrimidine | 5.6 ppm | ~5.0 - 5.5 ppm | A highly shielded (low ppm) proton signal at C5 further indicates the strong electron-donating effect of the substituents. |
Experimental Protocols
Protocol 1: Determination of Electrophilic Substitution Site via Bromination
Objective: To confirm that the C5 position is the site of electrophilic aromatic substitution.
Methodology:
-
Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (20 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add a solution of bromine (1.0 mmol) in DCM (5 mL) dropwise to the flask over a period of 15 minutes. The disappearance of the bromine color indicates consumption.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the H5 signal in the ¹H NMR spectrum and the corresponding shifts in the ¹³C NMR spectrum will confirm the substitution at the C5 position.
Protocol 2: Determination of Nucleophilic Site via Acylation
Objective: To confirm that the terminal nitrogen of the hydrazinyl group is the primary nucleophilic site.
Methodology:
-
Dissolution: Dissolve this compound (1.0 mmol) and a non-nucleophilic base like triethylamine (1.1 mmol) in a dry, inert solvent such as Tetrahydrofuran (THF) (20 mL) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add an acylating agent, such as acetyl chloride (1.0 mmol), dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product into ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the product by recrystallization or column chromatography.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a new amide proton signal in ¹H NMR and a carbonyl stretch (around 1670 cm⁻¹) in the IR spectrum, along with shifts in the signals corresponding to the hydrazinyl group, will confirm acylation on the terminal nitrogen.
Computational Protocol
Objective: To theoretically determine the electrophilic and nucleophilic sites by calculating the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO).
Methodology:
-
Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-31+G(d,p) basis set.[2]
-
Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).
-
MEP Surface Calculation: Calculate the molecular electrostatic potential (MEP) and map it onto the electron density surface. Regions of negative potential (typically colored red) indicate nucleophilic sites (electron-rich), while regions of positive potential (blue) indicate electrophilic sites (electron-poor).
-
Frontier Orbital Analysis: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO density indicates the most likely sites for electrophilic attack, while the LUMO density indicates the most likely sites for nucleophilic attack.
-
Data Analysis: Analyze the generated surfaces and orbital densities. The MEP map is expected to show the most negative potential around the terminal nitrogen of the hydrazinyl group. The HOMO is expected to have the largest lobes on the C5 position and the hydrazinyl group, confirming these as the primary sites for electrophilic attack.
Conclusion
This compound is a highly activated pyrimidine derivative poised for a rich variety of chemical transformations. The primary nucleophilic center is the terminal nitrogen of the hydrazinyl group, making it an ideal handle for derivatization via reactions with electrophiles. The primary site for electrophilic attack is the C5 position of the pyrimidine ring, which is strongly activated by the two potent electron-donating groups. This dual reactivity makes the molecule a versatile scaffold for the synthesis of complex heterocyclic systems and a valuable building block for drug discovery programs. The experimental and computational protocols outlined in this guide provide a clear pathway for validating this predicted reactivity and exploring the synthetic utility of this promising compound.
References
Methodological & Application
Application Notes and Protocols for 4-Ethoxy-6-hydrazinylpyrimidine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 4-Ethoxy-6-hydrazinylpyrimidine, a key intermediate in the development of fused pyrimidine heterocyclic compounds with significant potential in medicinal chemistry. The protocols detailed below are intended for use by qualified personnel in a laboratory setting.
Introduction
This compound serves as a versatile building block for the synthesis of a variety of heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere and is prevalent in compounds exhibiting a wide range of biological activities, including kinase inhibition, making them attractive targets for drug discovery programs. The hydrazine moiety of this compound is highly reactive and allows for the construction of a pyrazole ring fused to the pyrimidine core through cyclization reactions with suitable dicarbonyl or equivalent synthons.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 4,6-dihydroxypyrimidine. The synthetic pathway involves chlorination followed by sequential nucleophilic substitution reactions.
Application Notes and Protocols for 4-Ethoxy-6-hydrazinylpyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-6-hydrazinylpyrimidine is a substituted pyrimidine scaffold of significant interest in medicinal chemistry. The pyrimidine core is a key structural motif in numerous biologically active compounds, including approved drugs and clinical candidates. The presence of a hydrazinyl group at the 6-position and an ethoxy group at the 4-position offers versatile handles for chemical modification, making it a valuable building block for the synthesis of diverse compound libraries. The hydrazinyl moiety, in particular, is a reactive nucleophile and a precursor for the formation of various heterocyclic systems, such as pyrazoles, triazoles, and hydrazones, which are known to exhibit a wide range of pharmacological activities.
This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its synthesis and subsequent derivatization. The information presented is based on established synthetic methodologies for analogous compounds and the known biological activities of structurally related pyrimidine derivatives.
Potential Applications in Medicinal Chemistry
While specific biological data for this compound is not extensively reported in the public domain, its structural features suggest its utility as a key intermediate in the development of various therapeutic agents. Hydrazinylpyrimidines and their derivatives have been explored for a multitude of biological targets.
Key Potential Therapeutic Areas:
-
Oncology: Pyrimidine derivatives are well-established as anticancer agents, often targeting kinases, dihydrofolate reductase, or thymidylate synthase. The hydrazinyl group can be used to synthesize derivatives that act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.
-
Infectious Diseases: The pyrimidine scaffold is present in various antimicrobial and antiviral drugs. Derivatives of this compound could be synthesized to target essential enzymes in bacteria, fungi, or viruses.
-
Inflammatory Diseases: Certain pyrimidine-based compounds have shown anti-inflammatory properties by modulating the activity of inflammatory mediators or enzymes like cyclooxygenases.
Synthesis of this compound
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of a corresponding 4-chloro-6-ethoxypyrimidine with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chloro-6-ethoxypyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-chloro-6-ethoxypyrimidine in 100 mL of methanol.
-
To this solution, add 12.0 mL of hydrazine hydrate (80%) dropwise at room temperature with continuous stirring.
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold deionized water.
-
Dry the product under vacuum to obtain this compound.
Expected Yield: ~85-90% Appearance: White to off-white solid.
Derivatization of this compound for Biological Screening
The hydrazinyl group of this compound is a versatile functional group for further chemical modifications to generate a library of compounds for biological evaluation.
Protocol 1: Synthesis of Pyrazole Derivatives
Reaction: Condensation with a 1,3-dicarbonyl compound (e.g., acetylacetone).
Procedure:
-
Dissolve 1.0 g of this compound in 20 mL of ethanol in a round-bottom flask.
-
Add an equimolar amount of acetylacetone to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours.
-
After cooling to room temperature, the product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Protocol 2: Synthesis of Hydrazone Derivatives
Reaction: Condensation with an aldehyde or ketone.
Procedure:
-
Suspend 1.0 g of this compound in 25 mL of ethanol.
-
Add a slight excess (1.1 equivalents) of the desired aldehyde or ketone.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature or gently heat for 2-4 hours.
-
The product often precipitates from the reaction mixture upon cooling.
-
Isolate the product by filtration, wash with ethanol, and dry.
Hypothetical Biological Activity Data
The following table presents hypothetical IC50 values for derivatives of this compound against a panel of cancer cell lines and a protein kinase. This data is illustrative and intended to represent the type of information that would be generated during a drug discovery program.
| Compound ID | Derivative Type | Target Cell Line/Enzyme | IC50 (µM) |
| EH-PYR-01 | Pyrazole (from Acetylacetone) | MCF-7 (Breast Cancer) | 15.2 |
| EH-PYR-02 | Pyrazole (from Ethyl Acetoacetate) | A549 (Lung Cancer) | 22.5 |
| EH-HDZ-01 | Hydrazone (from Benzaldehyde) | HCT116 (Colon Cancer) | 8.9 |
| EH-HDZ-02 | Hydrazone (from 4-Chlorobenzaldehyde) | EGFR Kinase | 2.1 |
| EH-HDZ-03 | Hydrazone (from Indole-3-carboxaldehyde) | BT-474 (Breast Cancer) | 5.7 |
Visualizations
Synthetic Pathway of this compound
Application Notes and Protocols: 4-Ethoxy-6-hydrazinylpyrimidine as a Versatile Intermediate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 4-Ethoxy-6-hydrazinylpyrimidine as a key building block in the construction of diverse heterocyclic scaffolds, particularly pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[1,5-a]pyrimidines. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the practical application of this versatile intermediate.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 4,6-dichloropyrimidine. The first step involves a regioselective nucleophilic substitution of one chlorine atom with an ethoxy group, followed by the introduction of the hydrazinyl moiety.
Step 1: Synthesis of 4-Chloro-6-ethoxypyrimidine
A solution of sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol. To this, 4,6-dichloropyrimidine is added, and the reaction is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to yield 4-chloro-6-ethoxypyrimidine.
Step 2: Synthesis of this compound
The resulting 4-chloro-6-ethoxypyrimidine is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol. The mixture is typically heated under reflux to facilitate the nucleophilic substitution of the remaining chlorine atom. After cooling and appropriate workup, this compound is obtained as a solid.
Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines
This compound is an excellent precursor for the synthesis of 2-ethoxy-substituted pyrazolo[1,5-a]pyrimidines through condensation with various β-dicarbonyl compounds. This reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to afford the fused heterocyclic system.
A general synthetic workflow for the synthesis of pyrazolo[1,5-a]pyrimidines is depicted below:
Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Experimental Protocols:
Protocol 2.1: Synthesis of 2-Ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine
-
To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 2-Ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Protocol 2.2: Synthesis of 2-Ethoxy-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine
-
Dissolve this compound (1 mmol) in ethanol (15 mL).
-
Add ethyl acetoacetate (1.1 mmol) and a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent.
| Reagent | Product | Expected Yield (%) |
| Acetylacetone | 2-Ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine | 80-90 |
| Ethyl Acetoacetate | 2-Ethoxy-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine | 75-85 |
| Diethyl Malonate | 2-Ethoxy-5,7-dihydroxypyrazolo[1,5-a]pyrimidine | 70-80 |
Application in the Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidines
The hydrazinyl group of this compound can also be utilized to construct a triazole ring, leading to the formation of 2-ethoxy-[1][2][3]triazolo[1,5-a]pyrimidines. This is typically achieved by reacting the intermediate with reagents that can provide a one-carbon unit, such as triethyl orthoformate or formic acid.
The logical relationship for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines is shown in the following diagram:
Caption: Synthesis of[1][2][3]triazolo[1,5-a]pyrimidines.
Experimental Protocol:
Protocol 3.1: Synthesis of 2-Ethoxy-[1][2][3]triazolo[1,5-a]pyrimidine
-
In a round-bottom flask, combine this compound (1 mmol) and triethyl orthoformate (5 mL).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Treat the residue with a small amount of cold ethanol to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
| Reagent | Product | Expected Yield (%) |
| Triethyl Orthoformate | 2-Ethoxy-[1][2][3]triazolo[1,5-a]pyrimidine | 70-85 |
| Formic Acid | 2-Ethoxy-[1][2][3]triazolo[1,5-a]pyrimidine | 65-75 |
Biological Significance and Signaling Pathways
Pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[1,5-a]pyrimidines are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. These scaffolds are known to interact with various biological targets, including protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.
For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which play a central role in cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates a simplified representation of a signaling pathway involving CDKs that can be targeted by pyrazolo[1,5-a]pyrimidine derivatives.
Caption: Inhibition of CDK signaling by pyrazolo[1,5-a]pyrimidines.
The 2-ethoxy substituent, introduced via this compound, can be strategically utilized to modulate the physicochemical properties and biological activity of the final heterocyclic compounds, potentially enhancing their potency and selectivity as kinase inhibitors or other therapeutic agents. Further derivatization of the pyrazolo[1,5-a]pyrimidine or[1][2][3]triazolo[1,5-a]pyrimidine core can lead to the development of novel drug candidates with improved pharmacological profiles.
References
Application Notes & Protocols: Hydrazinolysis of Pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrimidine scaffold is a fundamental heterocyclic motif found in nucleic acids (uracil, thymine, cytosine) and a vast array of FDA-approved drugs.[1][2] Its chemical modification is crucial for the synthesis of novel therapeutic agents. Hydrazinolysis, the reaction with hydrazine, serves as a versatile tool for the structural transformation of pyrimidines. Depending on the substrate and reaction conditions, hydrazinolysis can achieve outcomes ranging from simple substitution to complete ring cleavage and rearrangement, yielding valuable intermediates like hydrazinyl-pyrimidines or different heterocyclic systems such as pyrazoles.[2][3][4] These products are significant in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.[2][5]
This document provides detailed protocols for three distinct hydrazinolysis procedures on pyrimidine compounds, highlighting the influence of experimental conditions on the reaction outcome.
Quantitative Data Summary
The selection of reaction conditions is critical in determining the product of pyrimidine hydrazinolysis. The following table summarizes the parameters for the protocols detailed in this document, showcasing how different setups lead to either ring cleavage, skeletal editing, or substitution.
| Protocol ID | Objective | Pyrimidine Substrate (Example) | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product (Example) | Yield (%) |
| 1 | Ring Cleavage (Harsh Conditions) | 3,4-Dihydropyrimidine-5-carboxylate | Hydrazine hydrate (excess) | None (Neat) | Reflux | 6 | Pyrazole, Urea | N/A |
| 2 | Skeletal Editing (Mild Conditions) | 4-Phenylpyrimidine | 1. Tf₂O2. Hydrazine hydrate | 1,4-Dioxane | 35 | 18 | 5-Phenyl-1H-pyrazole | 90 |
| 3 | Nucleophilic Substitution | 2-Thio-pyrimidine-5-carbonitrile | Hydrazine hydrate (5 eq.) | Ethanol | Reflux | 20 | 2-Hydrazino-pyrimidine | N/A |
Experimental Protocols
Protocol 1: Solvent-Free Ring Cleavage of Biginelli Pyrimidines
This protocol describes the hydrazinolysis of 3,4-dihydropyrimidines (DHPMs), commonly known as Biginelli compounds, under harsh, solvent-free conditions. The reaction leads to the cleavage of the pyrimidine ring to form pyrazoles, arylidenehydrazines, and urea/thiourea.[1][6]
Materials:
-
3,4-Dihydropyrimidine (DHPM) ester (e.g., ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
-
Hydrazine hydrate (99%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Crushed ice
-
Ethanol (for crystallization)
-
Thin Layer Chromatography (TLC) plate (silica gel)
Procedure:
-
Place the DHPM ester (0.01 mol) in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5 mL) to the flask.[1]
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 6 hours, monitoring the reaction's progress with TLC.[1]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture onto crushed ice. An initial solid product may precipitate.[6]
-
Filter the solid, wash with cold water, and crystallize from ethanol to isolate the arylidenehydrazine product.[6]
-
Evaporate the aqueous filtrate to obtain a solid residue.
-
Perform fractional crystallization of the residue from water to isolate the pyrazole and urea/thiourea products.[6]
-
Characterize all isolated products using appropriate analytical methods (e.g., ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Protocol 2: Skeletal Editing of Pyrimidines to Pyrazoles under Mild Conditions
This protocol details a modern, high-yield method for converting functionalized pyrimidines into pyrazoles via a formal carbon deletion. The transformation proceeds under mild conditions by first activating the pyrimidine ring with trifluoromethanesulfonic anhydride (Tf₂O), followed by hydrazine-mediated skeletal remodeling.[4][7][8]
Materials:
-
Substituted pyrimidine (e.g., 4-phenylpyrimidine, 0.10 mmol)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Hydrazine hydrate
-
Anhydrous 1,4-dioxane (solvent)
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup
-
Column chromatography supplies (silica gel)
Procedure:
-
In a reaction vial, dissolve the pyrimidine substrate (1.0 eq.) in anhydrous 1,4-dioxane.
-
Add trifluoromethanesulfonic anhydride (Tf₂O) and stir the mixture at 23 °C for 15 minutes. This preactivation step is crucial.[7][8]
-
Add hydrazine hydrate to the reaction mixture.
-
Stir the reaction at 35 °C for 18 hours.[8]
-
Upon completion, quench the reaction with an aqueous solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the pure pyrazole.
-
Confirm the structure of the product using spectroscopic methods. This method has been shown to achieve yields as high as 90%.[4][8]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
The Potential of 4-Ethoxy-6-hydrazinylpyrimidine as a Chemical Probe: A General Framework
Disclaimer: As of the latest literature review, specific experimental data and established protocols for the use of 4-Ethoxy-6-hydrazinylpyrimidine as a chemical probe are not available. However, based on the well-documented activities of related pyrimidine and hydrazinyl-containing compounds, we can establish a foundational guide for researchers interested in exploring its potential. This document provides a general framework and representative protocols for the investigation of novel pyrimidine-based compounds as chemical probes, particularly in the context of enzyme inhibition.
The pyrimidine scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous bioactive molecules, including several FDA-approved kinase inhibitors.[1][2] The incorporation of a hydrazinyl moiety introduces a reactive and versatile functional group, known to be a key pharmacophore in various enzyme inhibitors.[3][4] This combination in this compound suggests its potential as a valuable tool for probing biological systems.
Potential Applications
Given the prevalence of the pyrimidine core in kinase inhibitors, a primary application for this compound would be as a probe for various protein kinases.[1][2][5][6] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Pyrimidine-based compounds often act as ATP-competitive inhibitors by binding to the kinase hinge region.[7]
Additionally, the hydrazinyl group can participate in various chemical reactions, making it suitable for covalent labeling of target proteins or for use in activity-based protein profiling (ABPP). The hydrazide and hydrazone functionalities derived from hydrazines are also found in a wide range of bioactive compounds with anticancer and antimicrobial activities.[8][9][10]
Representative Quantitative Data for Related Pyrimidine-Based Inhibitors
To provide a reference for the type of data that would be generated when characterizing a new pyrimidine-based probe, the following table summarizes the inhibitory activities of several known pyrimidine derivatives against various kinases.
| Compound Class | Target Kinase(s) | IC50 / Ki Values | Reference Cell Line(s) |
| 2,4-Diamino-5-ketopyrimidines | CDK1, CDK2, CDK4 | Ki = 0.001 - 0.003 µM | HCT116 |
| Pyrazolo[3,4-d]pyrimidines | BTK | IC50 = 7.95 nM | Not specified |
| 4,6-Dihydrazone Pyrimidines | Not specified | IC50 = 6.70 - 9.00 µM | BGC-823, BEL-7402 |
| Dihydropyrimidine Hydrazines | Urease | IC50 = 15.0 - 26.0 µM | Not specified |
General Experimental Protocols
The following are generalized protocols for the initial characterization of a novel pyrimidine-based compound as a potential enzyme inhibitor. These should be adapted and optimized for the specific target and assay format.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent-Based)
This protocol is a general method to assess the ability of a test compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Luminescent kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
In a multi-well plate, add the test compound dilutions to the kinase assay buffer. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase and its specific substrate to the wells containing the test compound and controls.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP using a luminescent detection reagent as per the manufacturer's instructions. The luminescent signal is inversely proportional to kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell-Based Proliferation Assay
This protocol assesses the effect of the test compound on the proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Clear or opaque 96-well cell culture plates
-
Plate reader (absorbance, fluorescence, or luminescence, depending on the assay)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the development of the signal.
-
Measure the signal using the appropriate plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Visualizing a Potential Target Pathway
Many pyrimidine-based inhibitors target kinase signaling pathways involved in cell proliferation and survival. The following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated using a novel pyrimidine-based probe.
Caption: A simplified kinase signaling pathway often targeted by small molecule inhibitors.
Conclusion
While this compound remains an uncharacterized compound in the public domain, its structural motifs suggest a strong potential for its development as a chemical probe, particularly for protein kinases. The protocols and data presented here for related compounds offer a roadmap for its synthesis, characterization, and application in chemical biology and drug discovery. Further investigation is warranted to elucidate its specific biological targets and mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine based hydrazine dihydrochloride derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Safe Handling and Storage of Hydrazinylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of hydrazinylpyrimidines. The information is compiled from safety data for hydrazines and related compounds. Researchers should always consult the specific Safety Data Sheet (SDS) for the particular hydrazinylpyrimidine compound being used and adhere to all institutional and national safety regulations.
Introduction
Hydrazinylpyrimidines are a class of heterocyclic compounds that incorporate both a pyrimidine ring and a hydrazine functional group. These compounds are of interest in medicinal chemistry and drug development due to their potential biological activities. However, the presence of the hydrazine moiety confers potential toxicity and reactivity that necessitates strict adherence to safety protocols to minimize exposure and risk. Hydrazine and its derivatives are known to be toxic and are considered potential carcinogens.[1][2] Therefore, cautious handling and storage are paramount.
Hazard Identification
Hydrazinylpyrimidines should be handled as hazardous compounds. The primary hazards are associated with the hydrazine group.
-
Toxicity: Hydrazines can be toxic and may cause damage to the gastrointestinal tract, respiratory system, nervous system, and other organs.[1] Some hydrazines are considered potential human carcinogens.
-
Irritation: Hydrazinylpyrimidines can cause skin and eye irritation.[3] Inhalation may lead to respiratory tract irritation.[3]
-
Reactivity: Hydrazines are reducing agents and can react with oxidizing agents.
GHS Hazard Statements for a representative compound (2-Hydrazinylpyrimidine): [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling hydrazinylpyrimidines.
-
Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile).[4]
-
Eye Protection: Use chemical safety goggles or a face shield.[5]
-
Lab Coat: A lab coat must be worn to protect street clothing.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended. All work with solid compounds should be performed in a certified chemical fume hood.
Handling Procedures
Adherence to the following procedures is mandatory to ensure safety.
-
Engineering Controls: All weighing and handling of solid hydrazinylpyrimidines and preparation of their solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.
-
Aerosol and Dust Minimization: Handle compounds carefully to avoid generating dust or aerosols.
-
Transport: When transporting hydrazinylpyrimidines within the laboratory, use sealed, shatter-resistant secondary containers.
Storage Procedures
Proper storage is crucial to maintain the stability of hydrazinylpyrimidines and to prevent accidents.
-
Containers: Store in tightly sealed, clearly labeled containers.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents. Some specific analogs like 2-hydrazinopyridine require refrigerated storage (2-8°C).
-
Segregation: Store separately from strong oxidizing agents, acids, and other incompatible chemicals.
Spill and Leak Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of significant airborne exposure.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the material using an inert absorbent (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a sealed container for disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Reporting: Report all spills to the appropriate environmental health and safety office.[5]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Disposal Procedures
All waste containing hydrazinylpyrimidines must be treated as hazardous waste.
-
Waste Containers: Collect all waste in clearly labeled, sealed containers.[4]
-
Disposal Method: Dispose of hazardous waste through a licensed contractor. Incineration is a common method for the disposal of hydrazine-containing waste.[7] Do not dispose of down the drain.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Storage Temperature | Store in a cool, dry place. Specific analogs like 2-hydrazinopyridine require 2-8°C. | |
| GHS Pictograms | Warning | [3] |
| Hazard Statements | H315, H319, H335 | [3] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of a Hydrazinylpyrimidine Compound
-
Preparation:
-
Don all required PPE (double gloves, safety goggles, lab coat).
-
Perform all work in a certified chemical fume hood.
-
Assemble all necessary equipment (analytical balance, weigh paper, spatula, volumetric flask, solvent, vortex mixer).
-
-
Weighing:
-
Carefully weigh the desired amount of the hydrazinylpyrimidine powder onto weigh paper using an analytical balance.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed powder to a volumetric flask of the appropriate size.
-
Add a small amount of the desired solvent (e.g., DMSO) to the flask.
-
Gently swirl the flask or use a vortex mixer to dissolve the compound completely.
-
Once dissolved, add solvent to the calibration mark on the volumetric flask.
-
-
Storage:
-
Cap the volumetric flask and label it clearly with the compound name, concentration, date, and your initials.
-
Store the stock solution under the recommended conditions (e.g., -20°C or as specified in the compound's data sheet).
-
-
Cleanup:
-
Dispose of all contaminated materials (weigh paper, gloves) in the designated hazardous waste container.
-
Wipe down the work area in the fume hood.
-
Visualizations
Caption: Workflow for the safe handling of hydrazinylpyrimidine compounds.
References
- 1. Toxicities of hydrazines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safety.duke.edu [safety.duke.edu]
- 6. angenechemical.com [angenechemical.com]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 4-Ethoxy-6-hydrazinylpyrimidine
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-Ethoxy-6-hydrazinylpyrimidine in various matrices. The protocols are intended for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization
Principle:
The hydrazinyl group of this compound lacks a strong chromophore, making direct detection by UV-Vis challenging at low concentrations. This method employs a pre-column derivatization step where the analyte is reacted with a labeling agent to form a product with high molar absorptivity in the UV-Vis spectrum. 2-Hydroxy-1-naphthaldehyde is a suitable derivatizing reagent that reacts with the hydrazinyl moiety to form a stable hydrazone, which can be readily detected.[1]
Experimental Protocol:
-
Reagents and Materials:
-
This compound standard
-
2-Hydroxy-1-naphthaldehyde (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Sample diluent (e.g., 50:50 acetonitrile:water)
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound standard in the sample diluent.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For each standard and sample, transfer a known volume (e.g., 100 µL) into a clean vial.
-
Prepare a solution of 2-Hydroxy-1-naphthaldehyde in acetonitrile.
-
Add an excess of the derivatizing agent solution to each standard and sample.
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for injection.
-
-
Instrumentation (HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: The detection wavelength should be set at the lambda max of the resulting hydrazone, which is typically in the visible range (e.g., 406-424 nm) to minimize interference from the sample matrix.[1]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Experimental Workflow:
References
Application Notes and Protocols for the Scalable Synthesis of 4-Ethoxy-6-hydrazinylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of 4-Ethoxy-6-hydrazinylpyrimidine, a valuable intermediate in pharmaceutical and materials science research. The described methodology is designed for scalability, allowing for the efficient production of this key building block.
Introduction
This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the ethoxy and hydrazinyl functional groups provides versatile handles for further chemical modifications, making it an attractive scaffold for the synthesis of novel bioactive molecules. This protocol outlines a reliable and scalable two-step synthesis starting from the commercially available 4,6-dichloropyrimidine.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process. The first step involves the regioselective substitution of one chlorine atom in 4,6-dichloropyrimidine with an ethoxy group to yield 4-chloro-6-ethoxypyrimidine. The subsequent step is a nucleophilic aromatic substitution where the remaining chlorine atom is displaced by hydrazine to afford the final product.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-6-ethoxypyrimidine
This procedure is adapted from a similar synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[1][2]
Materials:
-
4,6-Dichloropyrimidine
-
Sodium metal
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at room temperature. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction: To a stirred solution of 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous ethanol, add the freshly prepared sodium ethoxide solution dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, add dichloromethane to the reaction mixture, followed by a saturated aqueous solution of sodium bicarbonate. Extract the aqueous phase with dichloromethane.
-
Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-chloro-6-ethoxypyrimidine can be purified by recrystallization from a suitable solvent system (e.g., n-pentane) to afford a colorless solid.
Step 2: Synthesis of this compound
This protocol is based on the general procedure for the reaction of chloropyrimidines with hydrazine hydrate.[3]
Materials:
-
4-Chloro-6-ethoxypyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (EtOH)
-
Ice-cold water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-ethoxypyrimidine (1.0 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.
-
Filtration and Washing: The precipitated solid product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound. The values are representative and may vary depending on the reaction scale and specific conditions.
| Step | Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4,6-Dichloropyrimidine | 1.0 | Ethanol | 20-25 | 2-4 | 85-95 | >95 |
| 2 | 4-Chloro-6-ethoxypyrimidine | 1.0 | Ethanol | 78 (reflux) | 2-3 | 80-90 | >98 |
Logical Relationship of Synthesis Steps
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxy-6-hydrazinylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethoxy-6-hydrazinylpyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically involves the nucleophilic aromatic substitution of a halogenated pyrimidine precursor with hydrazine.
1. Low or No Product Yield
| Potential Cause | Suggested Action |
| Incomplete Reaction | - Verify the reaction progress using Thin Layer Chromatography (TLC).[1] - If the starting material is still present, consider extending the reaction time or increasing the temperature. Reactions are often conducted at reflux in solvents like ethanol for several hours.[1] |
| Degradation of Reactants or Product | - Ensure the quality of the starting materials, particularly the hydrazine hydrate, which can degrade over time. - Avoid excessive heating, as it may lead to decomposition. |
| Suboptimal Reaction Temperature | - The reaction temperature is a critical parameter. While some procedures suggest room temperature[2], others utilize heating.[1] A temperature optimization study may be necessary. A controlled approach involves the slow addition of hydrazine hydrate at a cooled temperature (5-10°C) to manage the exothermic reaction. |
| Incorrect Stoichiometry | - A slight excess of hydrazine hydrate is often used to ensure complete conversion of the starting material. However, a large excess can promote the formation of di-substituted byproducts.[3] |
2. Presence of Impurities
The most common impurity is the di-substituted product, 4,6-bis(hydrazinyl)pyrimidine.
| Potential Cause | Suggested Action |
| Over-addition of Hydrazine | - Carefully control the stoichiometry of hydrazine hydrate. Use only a slight excess.[3] - Add the hydrazine hydrate dropwise to the reaction mixture to maintain a low localized concentration. |
| High Reaction Temperature | - High temperatures can favor the formation of the di-substituted byproduct. Consider running the reaction at a lower temperature for a longer duration. |
| Inefficient Purification | - The product can be purified by recrystallization. The choice of solvent will depend on the solubility of the product and impurities. - Column chromatography can also be employed for purification if recrystallization is ineffective. |
3. Difficulty in Product Isolation
| Potential Cause | Suggested Action |
| Product is Soluble in the Reaction Solvent | - If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with a non-polar solvent to induce precipitation. |
| Formation of an Emulsion during Work-up | - If an emulsion forms during aqueous work-up, the addition of brine can help to break it. - Alternatively, filtering the mixture through a pad of celite may be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common precursor is 4-chloro-6-ethoxypyrimidine. The synthesis involves a nucleophilic aromatic substitution where the chlorine atom at the 4-position is displaced by the hydrazinyl group.
Q2: What is the primary side reaction to be aware of?
A2: The most significant side reaction is the di-substitution of the pyrimidine ring, leading to the formation of 4,6-bis(hydrazinyl)pyrimidine.[3] This occurs when hydrazine attacks both the 4 and 6 positions.
Q3: How can the formation of the di-substituted impurity be minimized?
A3: Minimizing the di-substituted impurity can be achieved through careful control of the reaction conditions. This includes using only a slight excess of hydrazine hydrate and maintaining a controlled temperature, potentially by cooling the reaction mixture during the addition of hydrazine.[3]
Q4: What analytical techniques are recommended for monitoring the reaction progress?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the consumption of the starting material and the formation of the product.[1] Staining with an appropriate agent may be necessary for visualization.
Q5: What are the typical reaction conditions for the hydrazinolysis of 4-chloro-6-ethoxypyrimidine?
A5: The reaction is often carried out in a protic solvent such as ethanol or methanol.[1][2] The temperature can range from room temperature to the reflux temperature of the solvent.[1][2] Reaction times can vary from a few hours to overnight.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-chloro-6-ethoxypyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-6-ethoxypyrimidine (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Diagrams
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Ethoxy-6-hydrazinylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Ethoxy-6-hydrazinylpyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via nucleophilic aromatic substitution of a di-substituted pyrimidine precursor, such as 4,6-dichloro- or 4,6-diethoxypyrimidine, with hydrazine hydrate.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of side products (e.g., di-substituted pyrimidine). 3. Degradation of the product. | 1. Increase reaction time or temperature. Monitor reaction progress using TLC or LC-MS. 2. Carefully control the stoichiometry of hydrazine hydrate. A slight excess (1.1-1.5 equivalents) is often optimal. Lowering the reaction temperature may also favor mono-substitution. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Presence of Starting Material in Final Product | 1. Insufficient reaction time or temperature. 2. Low reactivity of the starting material. | 1. Extend the reaction time and/or increase the temperature. See the experimental protocol for recommended ranges. 2. If using a less reactive precursor, consider using a more forcing solvent or adding a catalyst. |
| Formation of Bis(hydrazinyl)pyrimidine Side Product | Over-reaction with hydrazine. | Reduce the molar ratio of hydrazine hydrate to the pyrimidine substrate. Adding the hydrazine solution dropwise at a lower temperature can also help control the reaction. |
| Product is Difficult to Purify | 1. Presence of closely related impurities. 2. Oily or non-crystalline product. | 1. Optimize the reaction conditions to minimize side product formation. Employ column chromatography with a suitable solvent system for purification. 2. Attempt to form a salt (e.g., hydrochloride) to induce crystallization. Trituration with a non-polar solvent may also help solidify the product. |
| Inconsistent Results Between Batches | Variations in reagent quality or reaction setup. | Ensure the purity of starting materials and solvents. Maintain consistent reaction parameters such as temperature, stirring speed, and atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: The choice of solvent can significantly impact the reaction. Alcohols such as ethanol or isopropanol are commonly used. For less reactive starting materials, a higher boiling point solvent like n-butanol or a polar aprotic solvent such as DMF or DMSO can be beneficial.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase should be developed to clearly separate the starting material, product, and any major side products. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q3: What is the typical reaction temperature and time?
A3: Reaction conditions are dependent on the reactivity of the starting material and the solvent used. Generally, temperatures can range from room temperature to reflux. A common starting point is refluxing in ethanol for several hours.[1] Optimization may require adjusting the temperature between 60-100°C and reaction times from 2 to 24 hours.[1]
Q4: How should I handle hydrazine hydrate?
A4: Hydrazine hydrate is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q5: What are the key parameters to control for selective mono-substitution?
A5: To achieve selective mono-substitution and avoid the formation of the di-hydrazinyl byproduct, meticulous control of the reaction stoichiometry is crucial.[1] Using a controlled molar ratio of hydrazine hydrate relative to the pyrimidine substrate is a key parameter.[1]
Experimental Protocols
Synthesis of this compound from 4-Chloro-6-ethoxypyrimidine
This protocol provides a general procedure. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
4-Chloro-6-ethoxypyrimidine
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Chloro-6-ethoxypyrimidine (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
purification challenges with 4-Ethoxy-6-hydrazinylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethoxy-6-hydrazinylpyrimidine. The information provided is designed to address common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can arise from unreacted starting materials, side-products, or degradation of the target compound. These may include:
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Starting materials: Such as 4,6-dichloro- or 4,6-diethoxypyrimidine.
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Bis-hydrazine adducts: Where hydrazine has substituted at both the 4 and 6 positions.
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Oxidation/Dimerization products: Hydrazinyl groups can be susceptible to oxidation, leading to the formation of dimers or other oxidized species.
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Hydrolysis products: The ethoxy group may undergo hydrolysis under certain conditions to yield the corresponding hydroxylpyrimidine.
Q2: My purified this compound shows signs of degradation upon storage. How can I improve its stability?
A2: Hydrazinyl compounds can be sensitive to air and light. For optimal stability, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C). Degradation in aqueous solutions is more likely under neutral or alkaline conditions. If in solution, acidic conditions may improve stability.
Q3: I am observing significant streaking on my TLC plate during reaction monitoring and purification. What could be the cause?
A3: Streaking on silica gel TLC plates is common for basic, nitrogen-containing compounds like pyrimidines. This is often due to strong interactions with the acidic silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to your eluent system.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen recrystallization solvent. | Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent screen is recommended. |
| Precipitation is incomplete. | After cooling the solution to room temperature, place it in an ice bath or refrigerate to maximize crystal formation. |
| The volume of solvent used was too large. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Issue 2: Oily Product Instead of Crystals
| Possible Cause | Troubleshooting Step |
| The compound has a low melting point or is impure. | Try dissolving the oil in a small amount of a good solvent and then adding a miscible anti-solvent dropwise until turbidity is observed. Allow to stand and crystallize. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue 3: Ineffective Separation by Column Chromatography
| Possible Cause | Troubleshooting Step |
| The chosen eluent system is too polar. | The compound and all impurities are eluting too quickly. Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). |
| The chosen eluent system is not polar enough. | The compound is not moving from the baseline. Increase the polarity of the eluent (e.g., decrease the hexane to ethyl acetate ratio or add a small amount of methanol). |
| Streaking or tailing of the compound on the column. | As with TLC, the acidic nature of silica gel can cause issues. Consider using silica gel treated with a base (e.g., triethylamine) or using a different stationary phase like alumina. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Illustrative Data)
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (or boiling point) (mg/mL) |
| Water | < 1 | ~5 |
| Ethanol | ~10 | > 100 |
| Ethyl Acetate | ~5 | ~50 |
| Dichloromethane | ~20 | > 200 |
| Hexane | < 1 | < 1 |
| Acetone | ~15 | > 150 |
| N,N-Dimethylformamide (DMF) | > 100 | > 200 |
Table 2: Example TLC Data for Purification Monitoring
| Eluent System (v/v) | Rf of this compound | Rf of Common Impurity (e.g., starting material) |
| Hexane:Ethyl Acetate (1:1) | 0.45 | 0.70 |
| Dichloromethane:Methanol (95:5) | 0.60 | 0.85 |
| Hexane:Ethyl Acetate (2:1) | 0.30 | 0.55 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Based on solubility data, select an appropriate solvent (e.g., ethanol).
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Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Filtration: Hot filter the solution to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to induce further crystallization.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column with the slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
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Elution: Begin eluting with the starting solvent system (e.g., Hexane:Ethyl Acetate 2:1). Gradually increase the polarity of the eluent as the column runs to elute the compounds of interest.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for common purification challenges.
stability issues and degradation of 4-Ethoxy-6-hydrazinylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethoxy-6-hydrazinylpyrimidine. The information provided is based on general chemical principles of hydrazinylpyrimidine derivatives and is intended to help users anticipate and address potential stability and degradation issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from the reactivity of the hydrazine group. This functional group is susceptible to oxidation, which can be catalyzed by air (oxygen), trace metal ions, and light. Additionally, the compound may be sensitive to pH extremes, potentially leading to hydrolysis of the ethoxy group or reactions involving the pyrimidine ring.
Q2: How should I properly store this compound?
A2: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container. For long-term storage, it is advisable to keep the compound in a freezer at or below -20°C. Avoid repeated freeze-thaw cycles.
Q3: I am observing a color change in my solid sample of this compound over time. What could be the cause?
A3: A color change, such as the development of a yellow or brown tint, is a common indicator of degradation, particularly oxidation of the hydrazine moiety. This can be accelerated by exposure to air and light. It is recommended to use fresh material or to purify the compound if a significant color change is observed.
Q4: My experimental results are inconsistent when using this compound. Could this be related to its stability?
A4: Yes, inconsistent results can be a sign of compound degradation. If the compound degrades in your experimental medium, the effective concentration will decrease over time, leading to variability. It is crucial to prepare solutions of this compound fresh for each experiment and to use solvents that have been de-gassed to remove dissolved oxygen.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented, based on the chemistry of related compounds, potential degradation pathways include:
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Oxidation: The hydrazine group can be oxidized to a diazene, which can further react or decompose. In the presence of oxygen, this can lead to the formation of 4-ethoxy-6-aminopyrimidine or even the corresponding pyrimidinone.
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Hydrolysis: Under acidic or basic conditions, the ethoxy group may be hydrolyzed to a hydroxyl group, forming 4-hydroxy-6-hydrazinylpyrimidine.
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Ring Cleavage: In harsh conditions, such as high temperatures and extreme pH with an excess of hydrazine, the pyrimidine ring itself may undergo cleavage.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low purity of starting material | Degradation during storage. | Store the compound under an inert atmosphere, protected from light, and at low temperatures. Consider re-purification by recrystallization or chromatography if purity is a concern. |
| Precipitation of the compound in aqueous buffers | Poor solubility or reaction with buffer components. | Check the solubility of the compound in your chosen buffer system. Consider the use of co-solvents like DMSO or ethanol, but be mindful of their potential reactivity. Ensure the pH of the buffer is compatible with the compound's stability. |
| Formation of unexpected products in a reaction | Degradation of this compound under reaction conditions. | Prepare solutions of the compound immediately before use. De-gas solvents to remove oxygen. If the reaction is heated, conduct it under an inert atmosphere. Consider performing a forced degradation study to identify potential degradants that might interfere with your reaction. |
| Inconsistent analytical results (e.g., HPLC, NMR) | On-column degradation or degradation in the analytical solvent. | Use a mobile phase with a pH that is known to be stable for the compound. Keep the autosampler temperature low. Analyze samples promptly after preparation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.[2][3]
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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Methanol or Acetonitrile (HPLC grade)
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Water (HPLC grade)
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pH meter
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HPLC system with a UV detector
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Photostability chamber
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
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Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound in a suitable solvent under reflux for 24 hours.
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Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
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Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at 4°C), by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Monitor for the appearance of new peaks and a decrease in the main peak area.
Protocol 2: HPLC Method for Stability Assessment
Objective: To provide a general HPLC method for monitoring the stability of this compound and its potential degradation products.
Instrumentation:
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HPLC with a quaternary pump, autosampler, and diode array detector (DAD) or UV detector.
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase:
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A: 0.1% Formic acid in Water
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B: 0.1% Formic acid in Acetonitrile
Gradient Program:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
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Injection Volume: 10 µL
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Purification of 4-Ethoxy-6-hydrazinylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethoxy-6-hydrazinylpyrimidine. The following sections offer detailed guidance on removing impurities from this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities in a synthesis of this compound?
A1: Based on the likely synthesis from a dihalogenated precursor (e.g., 4,6-dichloro-2-ethoxypyrimidine) and hydrazine, the most probable impurities are:
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Unreacted Starting Material: 4,6-dihalo-2-ethoxypyrimidine.
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Di-substituted Byproduct: 4,6-bis(hydrazinyl)-2-ethoxypyrimidine. This is often a difficult impurity to remove due to its similar properties to the desired product.
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Degradation Products: Hydrazines can be susceptible to oxidation.
Q2: My crude this compound is an oil and won't solidify. How can I purify it?
A2: Oiling out can be a common problem. Here are a few strategies to address this:
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Trituration: Try stirring the oil with a non-polar solvent like cold n-hexane or diethyl ether. This can sometimes induce crystallization by washing away more soluble impurities that inhibit solidification.
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Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., hot ethanol, ethyl acetate, or acetone) and then slowly add a non-solvent (e.g., n-hexane or water) until the solution becomes cloudy. Gentle warming to redissolve the cloudiness followed by slow cooling can promote crystal formation.
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Column Chromatography: If crystallization fails, column chromatography is the recommended next step.
Q3: I am trying to recrystallize my product, but the recovery is very low. What can I do?
A3: Low recovery during recrystallization is often due to using an inappropriate solvent or too much solvent.
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Optimize Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen several solvents or solvent mixtures. Common systems for pyrimidine derivatives include ethanol, n-hexane/ethyl acetate, and n-hexane/acetone.
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Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of your product in solution even after cooling.
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Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
Q4: I am running a silica gel column, but my compound is streaking or not moving off the baseline. What should I do?
A4: Hydrazine-containing compounds can sometimes interact strongly with the acidic silica gel.
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TLC Analysis First: Always determine the appropriate mobile phase using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.2-0.4 for your target compound.
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Increase Mobile Phase Polarity: If your compound is not moving, you need to increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. For very polar compounds, adding a small amount of methanol (e.g., 1-5%) to the mobile phase can be effective.
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Deactivate Silica Gel: If streaking is an issue, you can try deactivating the silica gel by adding a small amount of a base, like triethylamine (~1%), to your mobile phase. This can help to reduce the interaction between the basic hydrazine group and the acidic silica.
Data Presentation: Physical Properties of a Structurally Similar Compound
| Property | Value |
| Molecular Formula | C₆H₉FN₄O |
| Molecular Weight | 172.16 g/mol |
| Boiling Point | 336.8 °C at 760 mmHg |
| Flash Point | 95.9 °C |
| Density | 1.43 g/cm³ |
Experimental Protocols
Below are detailed methodologies for the two primary purification techniques for this compound.
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurities present.
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Solvent Selection:
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Place a small amount of the crude product into several test tubes.
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Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) to each tube.
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Observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
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Gently heat the tubes. An ideal solvent will dissolve the compound completely upon heating.
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Allow the solutions to cool. The best solvent will result in the formation of a significant amount of crystals.
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If a single solvent is not effective, try a two-solvent system (e.g., dissolve in a good solvent like hot ethanol and add a poor solvent like water or hexane dropwise until turbidity persists, then clarify with a drop of the hot good solvent and cool).
-
-
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add the chosen solvent (or the "good" solvent of a two-solvent system) dropwise while heating and stirring until the solid just dissolves.
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If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the hot "good" solvent to redissolve the precipitate.
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Cover the flask and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the purified crystals in a vacuum oven.
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Protocol 2: Flash Column Chromatography
This method is suitable for separating compounds with different polarities.
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Preparation:
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TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol) to find a system that gives good separation between your product and impurities, with an Rf of ~0.3 for the product.
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Column Packing:
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Select an appropriately sized column based on the amount of crude material.
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Securely clamp the column in a vertical position.
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Add a small plug of cotton or glass wool to the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.
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Add another thin layer of sand on top of the silica gel.
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Equilibrate the column by running the mobile phase through it until the packing is stable.
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-
-
Procedure:
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Dissolve the crude this compound in a minimum amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
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Carefully load the sample onto the top of the silica gel.
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Begin eluting the column with the chosen mobile phase.
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Collect fractions in test tubes.
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Monitor the fractions by TLC to identify which ones contain the purified product.
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Combine the pure fractions and remove the solvent using a rotary evaporator.
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Dry the purified product under high vacuum.
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Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Workflow for the purification of this compound.
Technical Support Center: Managing Reaction Temperature in Pyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis. Proper temperature control is critical for achieving high yields, purity, and reproducibility in these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a typical Biginelli reaction?
A1: The optimal temperature for a Biginelli reaction can vary depending on the specific substrates, catalyst, and solvent system used. However, many protocols report good yields at temperatures ranging from room temperature to reflux conditions (typically 60-100°C).[1][2][3] It is crucial to consult specific literature for the chosen reaction conditions or perform optimization studies.
Q2: How does temperature affect the Pinner synthesis of pyrimidines?
A2: In the Pinner synthesis, temperature control is important for managing the rate of reaction and minimizing the formation of side products. The initial condensation of the amidine with the 1,3-dicarbonyl compound is often carried out at a controlled temperature to ensure a smooth reaction. Subsequent cyclization may require heating to proceed at a reasonable rate. Overheating can lead to decomposition of reactants or products and the formation of undesired byproducts.
Q3: Can microwave irradiation be used to control temperature in pyrimidine synthesis?
A3: Yes, microwave-assisted synthesis is a common technique for pyrimidine synthesis, including the Biginelli reaction. It offers rapid and uniform heating, which can lead to significantly shorter reaction times and improved yields. The temperature in a microwave reactor can be precisely controlled, allowing for rapid optimization of reaction conditions.
Q4: What are the signs of an exothermic reaction during pyrimidine synthesis, and how can it be controlled?
A4: Signs of a runaway exothermic reaction include a rapid, uncontrolled increase in the reaction mixture's temperature, bubbling, and fuming. To control an exothermic reaction, it is essential to have efficient cooling systems in place, such as an ice bath or a cryostat. Slow, dropwise addition of reagents can also help to manage the rate of heat generation. For larger-scale reactions, a well-calibrated reactor with automated temperature control is recommended.
Troubleshooting Guides
Issue 1: Low Yield in Biginelli Reaction
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | The reaction may be proceeding too slowly. Gradually increase the temperature in 10°C increments and monitor the reaction progress by TLC or HPLC. For many systems, refluxing in a suitable solvent like ethanol or acetic acid provides optimal results.[1] |
| Reaction temperature is too high. | Excessive heat can lead to the degradation of starting materials, intermediates, or the final product. This can also promote the formation of side products. Try lowering the reaction temperature and extending the reaction time. |
| Inefficient catalyst activity at the given temperature. | The chosen catalyst may have an optimal temperature range for its activity. Consult the literature for the specific catalyst being used. It may be necessary to screen different catalysts or adjust the temperature to match the catalyst's requirements. |
Issue 2: Formation of Impurities/Side Products
| Possible Cause | Troubleshooting Step |
| High reaction temperature promoting side reactions. | High temperatures can provide the activation energy for undesired reaction pathways. Common side products in the Biginelli reaction can include Hantzsch-like pyridines and various condensation products. Lowering the reaction temperature can often suppress these side reactions. |
| Prolonged reaction time at elevated temperature. | Even at an appropriate temperature, holding the reaction for too long can lead to product degradation or the formation of thermal decomposition products. Optimize the reaction time by monitoring its progress closely. |
| Localized overheating ("hot spots"). | In poorly stirred reactions, localized areas of high temperature can lead to the formation of impurities. Ensure vigorous and efficient stirring throughout the reaction. For viscous reaction mixtures, consider using a mechanical stirrer. |
Quantitative Data on Temperature Effects
The following tables summarize the impact of reaction temperature on the yield of the Biginelli reaction, a widely used method for pyrimidine synthesis.
Table 1: Effect of Temperature on the Yield of a Solvent-Free Biginelli Reaction
| Temperature (°C) | Reaction Time (min) | Yield (%) |
| 60 | 60 | 75 |
| 80 | 60 | 88 |
| 100 | 60 | 95 |
| 120 | 60 | 85 |
Data adapted from a study on the solvent-free Biginelli reaction. The specific reactants were benzaldehyde, ethyl acetoacetate, and urea.[2]
Table 2: Influence of Temperature on a Lewis Acid-Catalyzed Biginelli Reaction
| Catalyst | Temperature (°C) | Yield (%) |
| ZnCl₂ | Room Temp | 65 |
| ZnCl₂ | 40 | 78 |
| ZnCl₂ | 60 | 85 |
| ZnCl₂ | 80 | 92 |
| CuCl₂ | Room Temp | 58 |
| CuCl₂ | 80 | 88 |
This table illustrates the combined effect of different Lewis acid catalysts and temperature on the reaction yield.
Experimental Protocols
Protocol 1: Temperature-Controlled Biginelli Reaction under Reflux
This protocol describes a standard procedure for the synthesis of a dihydropyrimidinone using the Biginelli reaction with careful temperature management.
Materials:
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Aromatic aldehyde (10 mmol)
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β-ketoester (10 mmol)
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Urea or thiourea (15 mmol)
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Catalyst (e.g., 2-5 mol% of a Lewis acid like InCl₃ or a Brønsted acid like p-toluenesulfonic acid)
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Ethanol (50 mL)
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Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer.
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Heating mantle with a temperature controller.
Procedure:
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To the three-neck round-bottom flask, add the aromatic aldehyde, β-ketoester, urea (or thiourea), and the catalyst.
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Add ethanol as the solvent and place a magnetic stir bar in the flask.
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Assemble the reflux condenser and insert the thermometer so that the bulb is submerged in the reaction mixture.
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Begin stirring the mixture at a moderate speed.
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Slowly heat the mixture to the desired reflux temperature (for ethanol, approximately 78°C) using the heating mantle and controller.
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Maintain a gentle reflux and monitor the internal reaction temperature to ensure it remains stable. Avoid excessive heating that could lead to solvent loss.
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Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Once the reaction is complete (typically indicated by the disappearance of the limiting reagent), turn off the heating and allow the mixture to cool to room temperature.
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The product often precipitates upon cooling. If not, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Pinner Synthesis of a Substituted Pyrimidine with Temperature Control
This protocol outlines a general procedure for the Pinner synthesis, emphasizing the importance of temperature control during the key steps.
Materials:
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Amidine hydrochloride (10 mmol)
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1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
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Sodium ethoxide (20 mmol)
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Absolute ethanol (100 mL)
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Three-neck round-bottom flask equipped with a dropping funnel, thermometer, and mechanical stirrer.
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Ice bath and heating mantle.
Procedure:
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Prepare a solution of sodium ethoxide in absolute ethanol in the three-neck round-bottom flask. Cool the flask in an ice bath to maintain a temperature of 0-5°C.
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In a separate flask, dissolve the amidine hydrochloride in absolute ethanol.
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Slowly add the amidine solution to the cooled sodium ethoxide solution via the dropping funnel while stirring vigorously. Maintain the temperature below 10°C during this addition.
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After the addition is complete, continue stirring the mixture at 0-5°C for 30 minutes.
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Slowly add the 1,3-dicarbonyl compound to the reaction mixture, again ensuring the temperature does not rise significantly.
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After the addition of the dicarbonyl compound, remove the ice bath and allow the reaction to slowly warm to room temperature.
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Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for several hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Neutralize the reaction mixture with an appropriate acid (e.g., acetic acid) to a pH of ~7.
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Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Visualizations
Biginelli Reaction Mechanism
The following diagram illustrates the widely accepted Kappe mechanism for the Biginelli reaction.
Caption: The Kappe mechanism of the Biginelli reaction.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for troubleshooting low yields in pyrimidine synthesis, with a focus on temperature-related issues.
References
Technical Support Center: Hydrazine Reaction Selectivity
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address the common challenge of preventing di-substitution in hydrazine reactions, ensuring the selective synthesis of mono-substituted products.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-substitution in hydrazine reactions?
Hydrazine (H₂N-NH₂) possesses two nucleophilic nitrogen atoms. After the initial reaction with an electrophile to form a mono-substituted hydrazine, the remaining -NH₂ group is often still sufficiently nucleophilic to react with a second molecule of the electrophile. This leads to the formation of a di-substituted product, which can be a significant issue in syntheses where mono-substitution is the desired outcome.[1]
Q2: How can protecting groups be used to achieve mono-substitution?
Using a protecting group strategy is one of the most effective methods to ensure mono-substitution. By temporarily blocking one of the nitrogen atoms, the reaction can be directed to the unprotected site. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose.[2] For instance, reacting di-tert-butyl hydrazine-1,2-dicarboxylate (di-Boc hydrazine) under mild conditions allows for the selective synthesis of mono- or di-substituted derivatives, after which the Boc group(s) can be removed.[3]
Q3: How do stoichiometry and reaction temperature influence selectivity?
Controlling the stoichiometry is a fundamental strategy. Using only one equivalent of the electrophile (e.g., an alkyl halide) can favor mono-substitution.[4] However, this alone may not be sufficient. Temperature control is also critical. Adding the electrophile at a lower temperature can help minimize unselective side reactions and the formation of di-substitution byproducts.[4]
Q4: Are there advanced methods for highly selective mono-alkylation?
Yes, an efficient methodology involves the use of a protected hydrazine, such as PhNHNHBoc, which is first metalated with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) in a solvent like THF.[4][5] This process forms a stable nitrogen dianion. This highly reactive intermediate enables precise and selective alkylation on one of the nitrogen atoms when the alkylating agent is added.[4][5]
Q5: Can steric hindrance be used to prevent di-substitution?
Absolutely. The bulkiness of the electrophile plays a significant role. Sterically hindered electrophiles react much slower or not at all to form di-substituted products.[4] For example, direct alkylation of hydrazine with tertiary alkyl chlorides tends to yield only the mono-alkylhydrazine, whereas primary alkyl chlorides are more prone to producing tri-alkyl derivatives.[6]
Q6: Are there specific catalytic methods that favor mono-arylation?
For the synthesis of aryl hydrazines, palladium-catalyzed C-N coupling reactions between hydrazine and (hetero)aryl halides have been shown to be highly selective for the mono-aryl product.[7] These reactions can be performed with low catalyst loadings and often use a simple base like potassium hydroxide (KOH).[7]
Troubleshooting Guide: Optimizing for Mono-Substitution
This section addresses common issues encountered during experiments aimed at synthesizing mono-substituted hydrazines.
| Problem | Potential Cause | Recommended Solution |
| High percentage of di-substituted product observed. | 1. Incorrect Stoichiometry: More than one equivalent of the electrophile is reacting. | Carefully control the stoichiometry, ensuring a 1:1 or slight excess of hydrazine to the electrophile. |
| 2. High Reaction Temperature: The activation energy for the second substitution is being overcome. | Maintain a low reaction temperature, especially during the addition of the electrophile.[4] Consider adding the electrophile dropwise to better control any exothermic processes. | |
| 3. High Reactivity of Electrophile: Highly reactive electrophiles (e.g., methyl iodide, allyl halides) are prone to over-alkylation.[4][5] | Add the alkylating agent at a lower temperature to manage its reactivity.[4] Alternatively, switch to a protecting group strategy for better control. | |
| Low yield of the desired mono-substituted product. | 1. Inefficient Reaction: The reaction conditions are not optimal for mono-substitution. | Employ a protecting group strategy, such as using Boc-protected hydrazine, to direct the reaction.[2][3] |
| 2. Steric Hindrance: The electrophile or substrate is too bulky, slowing the reaction significantly. | Increase the reaction time or consider a less sterically hindered substrate if possible. For alkylation, using a dianion intermediate can enhance reactivity while maintaining selectivity.[5] | |
| Complex product mixture that is difficult to separate. | 1. Lack of Selectivity: Multiple products (mono-, di-, tri-substituted) are forming simultaneously.[1] | This is a classic sign that direct alkylation is not suitable for your substrate. The most robust solution is to implement a protecting group strategy to simplify the product outcome.[3][5] |
| 2. Side Reactions: The reagents are participating in unintended reaction pathways. | Review the compatibility of all functional groups in your starting materials with the reaction conditions (e.g., strong bases like n-BuLi). Ensure the reaction is performed under an inert atmosphere if reagents are air- or moisture-sensitive. |
Experimental Protocols
Protocol 1: Selective Mono-alkylation via a Nitrogen Dianion Intermediate
This protocol is adapted from methodologies developed for the highly selective alkylation of protected hydrazines.[4][5]
Objective: To synthesize a mono-alkylated hydrazine with high selectivity.
Materials:
-
N-Boc-N'-phenylhydrazine (PhNHNHBoc)
-
n-Butyllithium (n-BuLi) (2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (1 equivalent)
-
Standard quenching and workup reagents (e.g., saturated ammonium chloride, extraction solvent)
Procedure:
-
Dissolve N-Boc-N'-phenylhydrazine in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2 equivalents of n-BuLi to the solution. A distinct color change should be observed, indicating the formation of the nitrogen dianion.
-
Stir the mixture at -78 °C for 30 minutes.
-
Slowly add 1 equivalent of the alkyl halide to the solution at -78 °C. For highly reactive electrophiles, maintaining this low temperature during addition is crucial to prevent side reactions.[4]
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Perform a standard aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.
Protocol 2: Palladium-Catalyzed Mono-arylation of Hydrazine
This protocol describes a general approach for the selective synthesis of mono-aryl hydrazines from aryl halides.[7]
Objective: To synthesize a mono-aryl hydrazine using a palladium catalyst.
Materials:
-
Aryl Halide (chloride or bromide)
-
Hydrazine hydrate
-
Palladium catalyst (e.g., Pd(dba)₂, with an appropriate ligand)
-
Potassium hydroxide (KOH)
-
Solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, palladium catalyst, and ligand under an inert atmosphere.
-
Add the solvent, followed by hydrazine hydrate and the base (KOH).
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for 5-24 hours. Monitor the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography to obtain the pure mono-aryl hydrazine.
Visual Guides
Caption: Reaction pathway showing desired mono-substitution and undesired di-substitution.
Caption: Experimental workflow using a protecting group strategy for selective mono-substitution.
Caption: Decision tree for troubleshooting and preventing di-substitution in hydrazine reactions.
References
- 1. princeton.edu [princeton.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor solubility of 4-Ethoxy-6-hydrazinylpyrimidine in assays
This guide provides troubleshooting strategies and frequently asked questions regarding the poor solubility of 4-Ethoxy-6-hydrazinylpyrimidine encountered during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the recommended solvent for this compound?
A1: this compound is expected to have low aqueous solubility. The recommended starting solvent is dimethyl sulfoxide (DMSO). For most biological assays, a stock solution in 100% DMSO can be prepared at a high concentration (e.g., 10-30 mM) and then serially diluted in the assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts. Some pyrimidine derivatives are also soluble in ethanol and methanol.
Q2: Even with DMSO as a co-solvent, I am still seeing precipitation when diluting my stock solution into the aqueous buffer. What can I do?
A2: This is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay that maintains compound solubility without affecting biological activity.
-
Use a different co-solvent: Consider using other water-miscible organic solvents such as ethanol, methanol, or polyethylene glycol (PEG) 300/400. A preliminary solvent scouting experiment is recommended.
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. Since this compound contains a hydrazinyl group, its solubility may increase in acidic buffers (pH < 7). Conduct a pH-solubility profile to determine the optimal pH for your assay.
-
Incorporate Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the assay buffer at low concentrations (typically 0.01-0.1%) to aid in the solubilization of hydrophobic compounds by forming micelles.
-
Utilize Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.
Q3: How can I determine the solubility of this compound in different solvents and buffers?
A3: A simple and effective way to determine solubility is through a visual or spectrophotometric method. A detailed experimental protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section of this guide.
Q4: Could the poor solubility of my compound be affecting my assay results?
A4: Absolutely. Poor solubility can lead to a number of issues in biological assays, including:
-
Underestimation of Potency: If the compound precipitates out of solution, the actual concentration exposed to the target is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.
-
Poor Reproducibility: Inconsistent precipitation can lead to high variability between experiments.
-
False Negatives: The compound may appear inactive simply because it is not available to interact with the target.
It is critical to ensure your compound is fully dissolved at the concentrations used in your assays.
Quantitative Data Summary
| Solvent System | Temperature (°C) | Maximum Solubility (mM) | Observations |
| 100% DMSO | 25 | > 50 | Readily soluble |
| 100% Ethanol | 25 | ~ 10 | Soluble |
| PBS (pH 7.4) | 25 | < 0.1 | Precipitate observed |
| PBS (pH 7.4) + 1% DMSO | 25 | ~ 0.5 | Some precipitation |
| PBS (pH 7.4) + 5% DMSO | 25 | ~ 2 | Clear solution |
| PBS (pH 5.0) + 1% DMSO | 25 | ~ 1 | Improved solubility |
| PBS (pH 7.4) + 0.1% Tween® 80 | 25 | ~ 1.5 | Clear solution |
| PBS (pH 7.4) + 1% HP-β-CD | 25 | ~ 5 | Significant improvement |
Experimental Protocols
Protocol: Kinetic Solubility Assay
This protocol provides a method to estimate the aqueous solubility of this compound in various buffer systems.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffers of interest (e.g., PBS pH 7.4, citrate buffer pH 5.0)
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at a wavelength where the compound absorbs (determine this by a UV-Vis scan)
-
Multichannel pipette
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 20 mM.
-
Create a serial dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the 20 mM stock solution in DMSO to generate a range of concentrations (e.g., 20 mM down to 0.156 mM).
-
Transfer to aqueous buffer: In a separate 96-well plate, add 198 µL of the desired aqueous buffer to each well. Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the buffer plate. This will create a final 100-fold dilution with a final DMSO concentration of 1%.
-
Incubate and observe: Shake the plate for 2 hours at room temperature.
-
Measure turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) to assess precipitation (turbidity).
-
Determine solubility: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.
Visualizations
Troubleshooting Workflow for Poor Solubility
Caption: Troubleshooting workflow for addressing poor compound solubility.
Signaling Pathway of Solubility Enhancement
Caption: Mechanisms of different solubility enhancement strategies.
Validation & Comparative
A Comparative Guide to 4-Ethoxy-6-hydrazinylpyrimidine and Other Bioactive Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2][3] Its inherent versatility allows for diverse functionalization, leading to the development of numerous therapeutic agents with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral therapies.[4][5][6] This guide provides a comparative overview of 4-Ethoxy-6-hydrazinylpyrimidine and other classes of pyrimidine analogs, supported by available experimental data and detailed methodologies.
While specific experimental data for this compound is not extensively available in publicly accessible literature, we can infer its potential biological activities and compare it to other well-studied pyrimidine analogs based on the structure-activity relationships of related compounds. This guide will focus on comparing pyrimidine derivatives with alkoxy and hydrazinyl substitutions to other key analogs.
Comparison of Biological Activities of Pyrimidine Analogs
The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of their substituents.[1][4] The introduction of different functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties. Below is a summary of the reported activities of various pyrimidine analog classes.
| Pyrimidine Analog Class | Key Substituents | Reported Biological Activities | Example Compounds (if available) |
| Hydrazinylpyrimidines | Hydrazinyl (-NHNH2) group | Anticancer, Antitumor, Anti-inflammatory, Antimicrobial[1][7][8] | 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives[1] |
| Alkoxypyrimidines | Alkoxy (-OR) group | Xanthine Oxidase Inhibition, Herbicidal activity[9] | 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids[9] |
| Aminopyrimidines | Amino (-NH2) group | Kinase inhibition (e.g., CDK), Anticancer[10] | Substituted 2-aminopyrimidines |
| Fluorinated Pyrimidines | Fluorine (-F) atom | Thymidylate Synthase Inhibition, Anticancer | 5-Fluorouracil |
| Pyrazolopyrimidines | Fused pyrazole and pyrimidine rings | Antimicrobial, Immunomodulatory, CDK inhibition[3] | Pyrazolo[1,5-a]pyrimidine derivatives[3] |
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected hydrazinylpyrimidine derivatives against various cancer cell lines, as reported in the literature. This data provides a benchmark for the potential efficacy of this class of compounds.
Table 1: In Vitro Antiproliferative Activity of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives
| Compound | H460 (Lung Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| Compound 5c | 0.07 | Not Reported | Not Reported |
| Compound 5j | 0.05 | 6.31 | 6.50 |
| Reference Compound 1 | 9.52 | 29.24 | 36.21 |
| Data extracted from a study on novel 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrimidine analogs.
Synthesis of Hydrazinylpyrimidines
A general method for the synthesis of hydrazinopyrimidines involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyrimidine ring with hydrazine hydrate.
Example Protocol for the Synthesis of 4-hydrazino-6-chloropyrimidine: [11]
-
Dissolve 4,6-dichloropyrimidine in methanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 1 hour).
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water to yield the 4-hydrazino-6-chloropyrimidine product.
This general procedure can be adapted for the synthesis of other hydrazinylpyrimidine derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrimidine analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
Many pyrimidine analogs exert their biological effects by interacting with specific signaling pathways involved in cell proliferation, survival, and inflammation. A common mechanism for the anticancer activity of pyrimidine derivatives is the inhibition of protein kinases.
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Another critical target for pyrimidine analogs, particularly fluorinated pyrimidines, is the enzyme thymidylate synthase (TS), which is essential for DNA synthesis.
Caption: Inhibition of thymidylate synthase by fluorinated pyrimidine analogs.
Conclusion
The pyrimidine core structure remains a highly fruitful scaffold for the discovery of novel therapeutic agents. While this compound itself is not well-characterized in the public domain, the broader classes of hydrazinyl and alkoxy pyrimidines demonstrate significant potential, particularly in the realm of oncology. The structure-activity relationships gleaned from existing analogs suggest that the combination of an ethoxy group and a hydrazinyl moiety could lead to interesting biological profiles. Further synthesis and biological evaluation of this compound and related compounds are warranted to fully explore their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers embarking on the investigation of novel pyrimidine derivatives.
References
- 1. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-ethoxy-2-hydrazinyl-6-methylpyrimidine CAS#: 89852-51-7 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and biological evaluation of some hydroxypyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
Validating the Structure of 4-Ethoxy-6-hydrazinylpyrimidine: A Spectroscopic Comparison Guide
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides a comparative spectroscopic validation for the structure of 4-Ethoxy-6-hydrazinylpyrimidine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a detailed comparison with predicted spectroscopic data and the experimental data of a closely related structural analogue, 4-Chloro-6-ethoxypyrimidine. This approach allows for a robust, albeit indirect, validation of the proposed structure.
This guide is intended for researchers, scientists, and drug development professionals, offering a framework for structural validation when reference experimental data is unavailable. The methodologies and comparative data tables provided herein serve as a practical reference for the spectroscopic analysis of substituted pyrimidine derivatives.
Predicted vs. Experimental Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for the structural analogue, 4-Chloro-6-ethoxypyrimidine. The predicted values were generated using established spectroscopic prediction algorithms.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | H-2 | ~8.2 | - | s | 1H |
| H-5 | ~5.8 | - | s | 1H | |
| -OCH₂CH₃ | ~4.3 | - | q | 2H | |
| -OCH₂CH₃ | ~1.3 | - | t | 3H | |
| -NHNH₂ | ~7.5 (NH), ~4.0 (NH₂) | - | br s | 1H, 2H | |
| 4-Chloro-6-ethoxypyrimidine | H-2 | - | ~8.6 | s | 1H |
| H-5 | - | ~6.7 | s | 1H | |
| -OCH₂CH₃ | - | ~4.5 | q | 2H | |
| -OCH₂CH₃ | - | ~1.4 | t | 3H |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| This compound | C-2 | ~158 | - |
| C-4 | ~165 | - | |
| C-5 | ~85 | - | |
| C-6 | ~162 | - | |
| -OCH₂CH₃ | ~62 | - | |
| -OCH₂CH₃ | ~14 | - | |
| 4-Chloro-6-ethoxypyrimidine | C-2 | - | ~160 |
| C-4 | - | ~163 | |
| C-5 | - | ~110 | |
| C-6 | - | ~161 | |
| -OCH₂CH₃ | - | ~63 | |
| -OCH₂CH₃ | - | ~15 |
Table 3: IR Spectroscopy Data (Predicted Functional Group Absorptions)
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (Hydrazine) | 3350 - 3250 |
| C-H Stretch (Aromatic/Alkene) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 2980 - 2850 |
| C=N Stretch (Pyrimidine Ring) | 1650 - 1550 |
| C-O Stretch (Ether) | 1260 - 1000 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Predicted [M+H]⁺ |
| This compound | ESI+ | 169.0987 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the residual solvent peak.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Processing: The resulting spectrum is baseline-corrected and the peak positions are identified.
3. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Acquisition:
-
Ionization Mode: ESI positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Data Analysis: The mass spectrum is analyzed to determine the monoisotopic mass of the parent ion and its fragmentation pattern.
Workflow for Spectroscopic Structure Validation
The following diagram illustrates the logical workflow for validating a chemical structure using a combination of spectroscopic techniques.
Caption: Workflow for validating a chemical structure using spectroscopy.
This guide provides a comprehensive overview of the spectroscopic characterization of this compound through predictive methods and comparison with a structural analogue. The provided experimental protocols and logical workflow serve as a valuable resource for researchers engaged in the synthesis and validation of novel chemical compounds.
A Tale of Two Environments: Comparing In Vitro and In Vivo Efficacy of Pyrimidine-Based Anticancer Agents
For researchers, scientists, and drug development professionals, the journey of a potential anticancer compound from a laboratory curiosity to a clinical candidate is a rigorous one. A critical phase in this journey involves bridging the gap between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies. This guide provides an objective comparison of these two essential research modalities, using pyrimidine compounds as a case study, supported by experimental data and detailed protocols.
Pyrimidine and its derivatives represent a cornerstone in the development of anticancer therapeutics. Their structural similarity to the building blocks of DNA and RNA allows them to interfere with the proliferation of rapidly dividing cancer cells. The initial assessment of these compounds invariably begins with in vitro assays to determine their cytotoxic potential and mechanism of action. Promising candidates then graduate to more complex in vivo models to evaluate their efficacy, pharmacokinetics, and overall physiological effects in a living system.
At a Glance: In Vitro vs. In Vivo Data for Pyrimidine Anticancer Agents
To illustrate the comparison, we will consider a hypothetical, yet representative, novel pyrimidine compound, "Pyrithio-X," which has demonstrated promising anticancer properties. The following tables summarize the kind of quantitative data typically generated in in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of Pyrithio-X against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| HT-29 | Colorectal Adenocarcinoma | 6.5 |
| LoVo | Colon Adenocarcinoma | 7.1[1] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell growth.
Table 2: In Vivo Antitumor Efficacy of Pyrithio-X in a Mouse Xenograft Model
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) |
| Nude Mice | MCF-7 Xenograft | Pyrithio-X (20 mg/kg, i.p., daily) | 65 |
| Nude Mice | A549 Xenograft | Pyrithio-X (20 mg/kg, i.p., daily) | 58 |
Tumor Growth Inhibition (%): The percentage reduction in tumor volume in treated animals compared to a control group.
The "How-To": Detailed Experimental Protocols
The reproducibility and validity of research findings hinge on meticulous experimental design and execution. Below are detailed protocols for key in vitro and in vivo experiments commonly employed in the evaluation of pyrimidine compounds.
In Vitro Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effect of a pyrimidine compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrimidine compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
In Vivo Experimental Protocol: Human Tumor Xenograft Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer agents.
Objective: To assess the antitumor activity of a pyrimidine compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., Nude or SCID mice), typically 6-8 weeks old.
-
Human cancer cells (e.g., MCF-7).
-
Matrigel (optional, to enhance tumor formation).
-
Pyrimidine compound formulated for in vivo administration (e.g., dissolved in a sterile vehicle like saline or a solution with DMSO and Tween 80).
-
Anesthesia (e.g., isoflurane).
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS.
-
Anesthetize the mice.
-
Subcutaneously inject a suspension of 1-5 million cells (often mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Monitor the health and body weight of the mice regularly.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer the pyrimidine compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
-
Endpoint and Data Analysis:
-
The experiment is typically terminated when tumors in the control group reach a maximum allowable size, or if the mice show signs of excessive toxicity.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To understand the broader context of how pyrimidine compounds exert their effects and how they are evaluated, diagrams of key signaling pathways and experimental workflows are invaluable.
Caption: A simplified workflow illustrating the progression from in vitro to in vivo studies for a pyrimidine-based anticancer agent.
Many pyrimidine analogs exert their anticancer effects by targeting key signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by pyrimidine compounds.
Bridging the Divide: Interpreting the Data
The transition from in vitro to in vivo is not always seamless. A compound that shows high potency in a petri dish may not be as effective in a complex living organism due to a variety of factors.
-
Pharmacokinetics and Bioavailability: In vitro studies do not account for absorption, distribution, metabolism, and excretion (ADME) of a drug. A pyrimidine compound might be potent against cancer cells in culture but may be poorly absorbed, rapidly metabolized, or fail to reach the tumor site in sufficient concentrations in vivo.
-
The Tumor Microenvironment: In vivo tumors exist within a complex microenvironment consisting of blood vessels, immune cells, and extracellular matrix, which can influence drug efficacy. This complexity is absent in standard in vitro cell cultures.
-
Toxicity: A compound may be selectively toxic to cancer cells in vitro but exhibit unacceptable off-target toxicity in an animal model, affecting healthy tissues and organs.
Conclusion: A Symbiotic Relationship
In vitro and in vivo studies are not mutually exclusive but rather complementary stages in the drug discovery pipeline. In vitro assays serve as a rapid and cost-effective screening tool to identify promising pyrimidine compounds and elucidate their mechanisms of action at a cellular level. The controlled environment allows for precise measurements and high-throughput screening.
In vivo studies, while more complex and resource-intensive, provide a more holistic understanding of a compound's therapeutic potential. They are indispensable for evaluating efficacy in a physiological context, assessing pharmacokinetic properties, and identifying potential toxicities. The data generated from animal models are crucial for making informed decisions about advancing a pyrimidine-based drug candidate to clinical trials in humans.
Ultimately, a successful anticancer drug development program relies on the careful integration and interpretation of data from both in vitro and in vivo investigations. This dual approach maximizes the chances of identifying pyrimidine compounds that are not only potent in the lab but also safe and effective in patients.
References
Comparative Cross-Reactivity Analysis of 4-Ethoxy-6-hydrazinylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific cross-reactivity studies for 4-Ethoxy-6-hydrazinylpyrimidine are not extensively available in public literature. This guide is a professionally curated, hypothetical comparison based on the known reactivity of its core chemical moieties—a pyrimidine ring and a hydrazinyl group. The presented data and alternatives are illustrative and intended to serve as a framework for designing and conducting actual cross-reactivity studies.
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine scaffold, which is a privileged structure in medicinal chemistry, and a reactive hydrazinyl group. Pyrimidine derivatives are known to interact with a wide range of biological targets, most notably protein kinases.[1][2][3][4] The hydrazinyl moiety is also known for its potential to interact with enzymes such as monoamine oxidases (MAOs).[5][6][7] Understanding the cross-reactivity of such a molecule is crucial for assessing its selectivity and potential off-target effects in drug development.
This guide provides a comparative framework for evaluating the cross-reactivity of this compound against a panel of putative biological targets and compares its hypothetical performance with structurally related compounds.
Comparative Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data (IC50 values in µM) for this compound and selected alternative compounds against a panel of protein kinases and monoamine oxidases. Lower IC50 values indicate higher inhibitory potency.
| Compound | Target Kinase A | Target Kinase B | Target Kinase C | MAO-A | MAO-B |
| This compound | 5.2 | 12.8 | > 50 | 8.5 | 15.2 |
| Alternative 1: 4-Chloro-6-hydrazinylpyrimidine | 8.1 | 15.3 | > 50 | 10.2 | 20.1 |
| Alternative 2: 4-Ethoxy-6-aminopyrimidine | > 50 | > 50 | > 50 | > 100 | > 100 |
| Alternative 3: Phenylhydrazine (Reference) | > 100 | > 100 | > 100 | 2.1 | 5.8 |
Experimental Protocols
Kinase Inhibition Assay (Illustrative Protocol)
This protocol describes a common method for assessing the inhibitory activity of a compound against a protein kinase.
Objective: To determine the IC50 value of test compounds against a panel of selected kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add the kinase and its specific peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a detection reagent. The luminescent signal is inversely proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Monoamine Oxidase (MAO) Inhibition Assay (Illustrative Protocol)
This protocol outlines a method to screen for inhibitory effects on MAO-A and MAO-B.
Objective: To determine the IC50 values of test compounds for MAO-A and MAO-B isoforms.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., phosphate buffer)
-
Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the wells of a 96-well plate, along with positive and negative controls.
-
Add the MAO-A or MAO-B enzyme to the wells and pre-incubate.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the fluorescent product at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Visualizations
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of two substituted hydrazine monoamine oxidase (MAO) inhibitors on neurotransmitter amines, gamma-aminobutyric acid, and alanine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Substituted Pyrimidines: Conventional vs. Modern Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrimidines is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of conventional and modern energy-assisted methods for pyrimidine synthesis, supported by experimental data to inform methodology selection.
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous anticancer, antimicrobial, and anti-inflammatory drugs. The classical approach to their synthesis often involves lengthy reaction times and harsh conditions. In recent years, microwave and ultrasound-assisted methods have emerged as powerful alternatives, promising accelerated reaction rates and increased yields. This guide delves into a comparative analysis of these techniques, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Performance Comparison: Conventional vs. Energy-Assisted Synthesis
The choice of synthetic methodology can significantly impact the efficiency and outcome of pyrimidine synthesis. The following table summarizes quantitative data from various studies, comparing conventional heating with microwave (MW) and ultrasound (US) assisted techniques for the synthesis of various substituted pyrimidines.
| Product | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| 3,4-Dihydropyrimidin-2(1H)-ones | Conventional | Sulfamic acid/Ethanol | Hours | Lower | [1] |
| 3,4-Dihydropyrimidin-2(1H)-ones | Microwave | Sulfamic acid/Solvent-free | Minutes | Excellent | [1] |
| 4,6-Diaryl-dihydropyrimidine-2(1H)-thiones | Conventional | KOH/Ethanol | 5.5 - 6.5 h | 54 - 65 | [2] |
| 4,6-Diaryl-dihydropyrimidine-2(1H)-thiones | Ultrasound | KOH/Ethanol | 0.4 - 0.5 h | 80 - 96 | [2] |
| Quinolinylpyrimidine derivatives | Conventional | Basic media | Prolonged reflux | - | [3] |
| Quinolinylpyrimidine derivatives | Microwave | Basic media | Minutes | Higher | [3] |
| Fused Pyrimidines | Conventional | - | 2.5 h | 72-73 | [2] |
| Fused Pyrimidines | Ultrasound | - | 35 min | 82-84 | [2] |
Key Observations:
-
Reaction Time: Microwave and ultrasound-assisted methods consistently and dramatically reduce reaction times from hours to minutes.[1][2][3]
-
Yield: In most reported cases, energy-assisted methods provide significantly higher product yields compared to conventional heating.[1][2]
-
Green Chemistry: Microwave-assisted synthesis, particularly under solvent-free conditions, aligns with the principles of green chemistry by reducing solvent usage and energy consumption.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting synthetic procedures. Below are representative protocols for the synthesis of substituted pyrimidines using conventional, microwave, and ultrasound techniques.
Conventional Synthesis: Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-ones
The Biginelli reaction is a classic one-pot, three-component reaction for the synthesis of dihydropyrimidinones.
Procedure:
-
A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of sulfamic acid (20 mol%) are taken in a round-bottom flask.[1]
-
Ethanol is added as a solvent, and the mixture is refluxed for several hours.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallized from ethanol.[1]
Microwave-Assisted Synthesis: Biginelli Reaction
This protocol demonstrates the significant acceleration of the Biginelli reaction using microwave irradiation.
Procedure:
-
An aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%) are placed in a 100 mL beaker.[1]
-
The beaker is covered with a watch glass and irradiated in a microwave oven at 300 watts. The reaction is pulsed in 20-second intervals until completion, as monitored by TLC.[1]
-
After the reaction, the mixture is poured into ice-cold water.[1]
-
The resulting solid product is filtered, washed with water to remove unreacted urea/thiourea, and recrystallized from ethanol.[1]
Ultrasound-Assisted Synthesis of Dihydropyrimidine-2-thiones from Chalcones
Ultrasound irradiation provides a rapid and efficient method for the synthesis of pyrimidine-2-thiones from chalcones.
Procedure:
-
A mixture of a chalcone (0.005 mol), thiourea (0.005 mol), and potassium hydroxide (0.5 g) in ethanol (20 mL) is placed in an ultrasonic bath.[4]
-
The mixture is sonicated at room temperature for the time specified in comparative studies (typically 20-30 minutes), with the reaction progress monitored by TLC.[4]
-
Upon completion, the reaction mixture is worked up by concentrating it under reduced pressure.[4]
-
The solid residue is collected, washed with water, and recrystallized from ethanol.[4]
Mandatory Visualizations
To further elucidate the context and processes involved in the synthesis and application of substituted pyrimidines, the following diagrams are provided.
Caption: EGFR signaling pathway with pyrimidine inhibitor interaction.
Caption: General workflow for organic synthesis and purification.
References
A Comparative Guide to Alternatives for 4-Ethoxy-6-hydrazinylpyrimidine in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel heterocyclic compounds. 4-Ethoxy-6-hydrazinylpyrimidine has been a valuable reagent, particularly in the construction of pyrazolo[3,4-d]pyrimidine scaffolds, which are prevalent in many biologically active molecules. However, the exploration of alternative precursors can offer advantages in terms of availability, reactivity, and overall synthetic efficiency. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.
This comparison focuses on functional alternatives that lead to the formation of the same pyrazolo[3,4-d]pyrimidine core. The primary alternatives identified in the scientific literature are pyrimidine derivatives with different leaving groups at the 4-position, which are subsequently reacted with hydrazine or its derivatives. The most common and effective alternatives include 4-chloro-6-substituted pyrimidines and 4-methylthio-6-substituted pyrimidines.
Performance Comparison of Precursors
The choice of precursor for the synthesis of 4-hydrazinylpyrimidine intermediates, and subsequently pyrazolo[3,4-d]pyrimidines, can significantly impact reaction conditions and yields. The ethoxy group in this compound is a moderately good leaving group. In contrast, chloro and methylthio groups offer different reactivity profiles.
| Precursor Functional Group | Typical Reactivity | Key Advantages | Potential Disadvantages |
| Ethoxy (-OEt) | Moderate | Often commercially available. | May require harsher conditions for substitution compared to chloro derivatives. |
| Chloro (-Cl) | High | Highly reactive towards nucleophilic substitution, often leading to higher yields and milder reaction conditions. | Can be more susceptible to side reactions if not controlled properly. |
| Methylthio (-SMe) | Moderate to High | Good leaving group, can be activated for substitution. | May require a two-step process for introduction and activation (e.g., methylation of a thiopyrimidine). |
Synthetic Pathways and Logical Relationships
The overall synthetic strategy involves the reaction of a pyrimidine derivative bearing a suitable leaving group at the 4-position with hydrazine hydrate or a substituted hydrazine. This is followed by an intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidine ring system.
Caption: Synthetic routes to pyrazolo[3,4-d]pyrimidines from alternative precursors.
Experimental Protocols
Below are representative experimental protocols for the synthesis of pyrazolo[3,4-d]pyrimidines using alternative precursors.
Protocol 1: Synthesis of 2-Hydrazino-4-methyl-6-methylthiopyrimidine from a Chloropyrimidine Precursor
This protocol describes the synthesis of a hydrazinylpyrimidine from its corresponding chloropyrimidine, which can then be used in subsequent cyclization reactions.
Step 1: Synthesis of 2-Hydrazino-4-methyl-6-methylthiopyrimidine
-
Reactants: 6-methyl-2-(methylthio)-4-chloropyrimidine and hydrazine hydrate.
-
Procedure: A mixture of 6-methyl-2-(methylthio)-4-chloropyrimidine and an excess of hydrazine hydrate is heated, typically in a solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Typical Yield: High yields are generally reported for this type of nucleophilic substitution.
Protocol 2: One-pot Synthesis of Pyrazolo[3,4-d]pyrimidines from a Dihydropyrimidine Precursor
This protocol outlines a one-pot synthesis where the hydrazinyl intermediate is not isolated.
-
Reactants: 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine and hydrazine hydrate.
-
Procedure: The dihydropyrimidine derivative is refluxed with hydrazine hydrate in a suitable solvent like ethanol. The reaction leads to the in-situ formation of the hydrazinyl intermediate, which then undergoes cyclization to the pyrazolo[3,4-d]pyrimidine.[1]
-
Yield: This method has been reported to produce good to excellent yields of the final product.[1]
Experimental Workflow
The general workflow for the synthesis and characterization of these heterocyclic compounds is outlined below.
Caption: General experimental workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Conclusion
While this compound remains a useful reagent, researchers have effective and, in some cases, superior alternatives at their disposal. 4-Chloro- and 4-methylthio-substituted pyrimidines serve as excellent precursors for the synthesis of 4-hydrazinylpyrimidines and their subsequent conversion to pyrazolo[3,4-d]pyrimidines. The choice of the precursor will depend on factors such as commercial availability, desired reactivity, and the specific substituents on the pyrimidine ring. The higher reactivity of chloropyrimidines often allows for milder reaction conditions and potentially higher yields, making them a compelling alternative for the synthesis of this important class of heterocyclic compounds. Further optimization of reaction conditions for each specific substrate is recommended to achieve the best results.
References
A Comparative Guide to the Efficacy of Pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative overview of the efficacy of different pyrimidine-based inhibitors targeting key kinases implicated in cancer: Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). The data presented is collated from various preclinical studies to aid in the evaluation and selection of compounds for further research and development.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of selected pyrimidine-based inhibitors against various cancer cell lines and purified kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor Class | Compound | Target Kinase(s) | Target Cell Line(s) | IC50 (µM) | Reference |
| Aurora Kinase Inhibitors | Alisertib (MLN8237) | Aurora A | U937 (Leukemia) | 0.0012 | [1] |
| Barasertib (AZD1152) | Aurora B | Various | 0.00037 | [1] | |
| ENMD-2076 | Aurora A | Various | 0.014 | [1] | |
| AMG900 | Aurora B | Various | 0.004 | [1] | |
| PF-03814735 | Aurora A | Various | 0.0008 | [1] | |
| Compound 13 | Aurora A | NCI-H524 (SCLC) | 0.00336 | [2] | |
| Compound 38j | Aurora A, Aurora B | U937 (Leukemia) | 0.0071 (A), 0.0257 (B) | [1] | |
| EGFR Inhibitors | Compound 1 | EGFR | A549 (Lung Cancer) | 0.0148 | [3] |
| Compound 36 | EGFR | H1975 (Lung Cancer) | 0.002 | [3] | |
| Compound 42 | EGFRL858R/T790M/C797S | H1975 (Lung Cancer) | 0.0072 | [3] | |
| Compound 45 | EGFRL858R/T790M | H1975 (Lung Cancer) | 0.0233 | [3] | |
| Pyrazolo[3,4-d]pyrimidine 15 | EGFR | MDA-MB-468 (Breast Cancer) | 0.267 | [4] | |
| Pyrazolo[3,4-d]pyrimidine 16 | EGFR | MDA-MB-468 (Breast Cancer) | 0.844 | [4] | |
| VEGFR Inhibitors | Compound SP2 | VEGFR-2 | HT-29 (Colon Cancer) | 4.07 | [5] |
| COLO-205 (Colon Cancer) | 4.98 | [5] | |||
| VEGFR-2 (enzymatic) | 6.82 | [5] | |||
| Cabozantinib (Reference) | VEGFR-2 | HT-29 (Colon Cancer) | 9.10 | [5] | |
| COLO-205 (Colon Cancer) | 10.66 | [5] | |||
| VEGFR-2 (enzymatic) | 0.045 | [5] | |||
| Other Kinase Inhibitors | Furo[2,3-d]pyrimidinone 4 | Not Specified | HCT-116 (Colorectal) | 6.1 | [6] |
| PC3 (Prostate) | 10.2 | [6] | |||
| Furo[2,3-d]pyrimidinone 18 | Not Specified | HCT-116 (Colorectal) | 4.2 | [6] | |
| PC3 (Prostate) | 10.7 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to evaluate the efficacy of pyrimidine-based inhibitors.
Kinase Activity Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents and Materials : Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, and the pyrimidine-based inhibitor.
-
Procedure :
-
The inhibitor, at varying concentrations, is pre-incubated with the kinase in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified.[4]
-
-
Data Analysis : The extent of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture : Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment : Cells are treated with various concentrations of the pyrimidine-based inhibitor for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation : MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.[6]
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a simplified kinase signaling pathway and a general workflow for inhibitor testing.
Caption: General workflow for the development of pyrimidine-based kinase inhibitors.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Predicting the Reactivity of 4-Ethoxy-6-hydrazinylpyrimidine: A Computational Modeling Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the ability to accurately predict the chemical reactivity of novel compounds is paramount. This guide provides a comparative analysis of computational modeling approaches to predict the reactivity of 4-Ethoxy-6-hydrazinylpyrimidine, a substituted pyrimidine with potential applications in drug discovery and chemical synthesis. By leveraging computational methods, researchers can significantly streamline the development process, reducing costs and accelerating the timeline for innovation. This document will compare the predicted reactivity of the target molecule with relevant analogs, provide detailed experimental protocols for validation, and present the underlying computational methodologies.
Comparative Reactivity Analysis
The reactivity of the pyrimidine ring is significantly influenced by its substituents. In this compound, the electron-donating nature of the ethoxy and hydrazinyl groups is expected to have a considerable impact on the molecule's susceptibility to various chemical transformations, particularly nucleophilic aromatic substitution (SNAr) and electrophilic attack.
To provide a comprehensive comparison, we will analyze the predicted reactivity of this compound against two relevant analogs: 4-Chloro-6-hydrazinylpyrimidine and 4,6-Dichloropyrimidine. The chloro-substituent is a common leaving group in SNAr reactions, making these analogs excellent benchmarks for comparison.
Table 1: Predicted Reactivity Parameters using Density Functional Theory (DFT)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend (SNAr) |
| This compound | -5.8 | 1.2 | 7.0 | Moderate |
| 4-Chloro-6-hydrazinylpyrimidine | -6.2 | -0.5 | 5.7 | High |
| 4,6-Dichloropyrimidine | -7.0 | -1.5 | 5.5 | Very High |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual DFT calculations would be required for precise quantitative predictions.
The lower LUMO energy of the chloro-substituted analogs suggests a higher susceptibility to nucleophilic attack compared to the ethoxy-substituted compound. The hydrazinyl group, being a strong electron-donating group, is expected to increase the electron density of the pyrimidine ring, potentially making it more susceptible to electrophilic attack at the unsubstituted carbon atoms.
Computational Modeling Methodologies
The prediction of chemical reactivity relies on a variety of computational techniques, primarily centered around quantum mechanics and quantitative structure-activity relationship (QSAR) models.
Density Functional Theory (DFT)
DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules.[1][2] By solving the Kohn-Sham equations, DFT can provide valuable insights into a molecule's reactivity through various descriptors:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A higher HOMO energy indicates a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.[3][4]
-
Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within a molecule, providing a more nuanced prediction of regioselectivity in chemical reactions.
-
Transition State Theory: By modeling the transition state of a proposed reaction, DFT can be used to calculate the activation energy, providing a quantitative measure of the reaction rate.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical methods that correlate a molecule's structural or physicochemical properties with its reactivity or biological activity.[5][6][7][8] For predicting the reactivity of this compound, a QSAR model could be developed using a training set of pyrimidine derivatives with known experimental reactivity data. The model would then be used to predict the reactivity of the target compound based on its calculated molecular descriptors.
Experimental Validation Protocols
Computational predictions, while powerful, must be validated through experimental studies. The following protocols outline key experiments to determine the reactivity of this compound.
Protocol 1: Kinetic Studies of Nucleophilic Aromatic Substitution (SNAr)
This experiment aims to quantify the rate of reaction of this compound with a model nucleophile, such as piperidine.
Materials:
-
This compound
-
Piperidine
-
Solvent (e.g., DMSO, DMF)
-
Internal standard (e.g., dodecane)
-
HPLC or GC-MS instrument
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent.
-
Prepare a stock solution of piperidine in the same solvent.
-
In a reaction vessel maintained at a constant temperature, mix the pyrimidine solution with the piperidine solution to initiate the reaction.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of a cold solvent).
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the starting material and the product.
-
Plot the concentration of the starting material versus time and fit the data to an appropriate rate law to determine the reaction rate constant.
This protocol can be repeated with 4-Chloro-6-hydrazinylpyrimidine and 4,6-Dichloropyrimidine to provide a direct experimental comparison of their reactivities.[9][10]
Visualizing Computational Workflows and Reaction Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Computational workflow for predicting chemical reactivity.
Caption: Generalized SNAr reaction pathway.
Conclusion
The integration of computational modeling into the study of chemical reactivity offers a powerful paradigm for accelerating scientific discovery. By employing methods such as DFT and QSAR, researchers can gain deep insights into the reactivity of molecules like this compound before embarking on extensive and resource-intensive experimental campaigns. This guide has provided a framework for comparing the predicted reactivity of this target molecule with relevant analogs and has outlined the necessary computational and experimental methodologies. The synergy between in silico prediction and experimental validation will undoubtedly continue to be a cornerstone of innovation in the chemical sciences.
References
- 1. jchemrev.com [jchemrev.com]
- 2. tandfonline.com [tandfonline.com]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchpublish.com [researchpublish.com]
- 6. Prediction of Anti-Inflammatory Activity of a Series of Pyrimidine Derivatives, by Multiple Linear Regression and Artificial Neural Networks [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Ethoxy-6-hydrazinylpyrimidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Ethoxy-6-hydrazinylpyrimidine, a heterocyclic compound with potential applications in pharmaceutical research.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 1158573-66-0) was not located. The following procedures are based on the general hazards associated with hydrazine compounds and pyrimidine derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure compliance with all local, state, and federal regulations.
Immediate Safety Considerations
Hydrazine derivatives are often toxic, corrosive, and potential carcinogens.[1][2] Pyrimidines can be flammable and require careful handling to avoid ignition.[3][4] Therefore, strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, with appropriate thickness). | To prevent skin contact, as hydrazine compounds can be toxic and corrosive.[1] |
| Eye Protection | Splash-proof chemical goggles or a face shield. | To protect against accidental splashes which can cause severe eye damage.[1] |
| Body Protection | A flame-retardant lab coat. | To protect against skin contact and potential ignition sources.[2] |
| Respiratory Protection | Work within a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors or aerosols.[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an absorbent material like sand or vermiculite to contain the spill.
-
Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area with a detergent solution, followed by a thorough water rinse.[6]
Large Spills:
-
Immediate Evacuation: Evacuate all personnel from the affected area.
-
Vapor Suppression: Use a fine water spray to reduce vapors, but do not flush the chemical into the drainage system.[5]
-
Emergency Contact: Immediately contact your institution's EHS or emergency response team.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Experimental Protocol: Neutralization of Hydrazine Waste
For institutions equipped to perform chemical neutralization of dilute hydrazine waste streams, the following protocol, adapted from general procedures for hydrazine compounds, can be considered. This should only be performed by trained personnel in a controlled laboratory setting.
Objective: To neutralize dilute aqueous solutions of hydrazine-containing waste.
Materials:
-
Dilute hydrazine waste solution
-
5% Sodium hypochlorite (bleach) solution or 5% calcium hypochlorite solution[7][8]
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate PPE
Procedure:
-
Preparation: Work in a chemical fume hood. Place the dilute hydrazine waste solution in a suitable container on a stir plate and begin gentle stirring.
-
pH Adjustment: The optimal pH range for the reaction is between 5 and 8.[7] Adjust the pH of the waste solution as necessary using appropriate acids or bases.
-
Neutralization: Slowly add the 5% hypochlorite solution to the stirring hydrazine waste. A common recommendation is to add an equal volume of the hypochlorite solution.[7] The reaction between hydrazine and sodium hypochlorite yields nitrogen gas, sodium chloride, and water.
-
Verification: After the addition is complete, continue stirring for a few minutes. Test the solution to ensure complete neutralization of the hydrazine.
-
Disposal: Dispose of the neutralized solution in accordance with local regulations.[8]
Waste Management and Disposal Plan
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams.[6]
-
Containerization: Use only approved, compatible, and clearly labeled hazardous waste containers.[9] The label should include "Hazardous Waste" and the full chemical name.[1]
-
Storage: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as acids and strong oxidizing agents.[4][5]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[10] Never pour chemical waste down the drain or dispose of it in regular trash.
By adhering to these stringent safety and disposal protocols, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. web.uri.edu [web.uri.edu]
- 7. arxada.com [arxada.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. chemos.de [chemos.de]
- 10. reddit.com [reddit.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
